molecular formula C14H20N2 B1291588 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 108437-46-3

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B1291588
CAS No.: 108437-46-3
M. Wt: 216.32 g/mol
InChI Key: WJNTXJZFBOWQPF-UHFFFAOYSA-N
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Description

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic organic compound featuring a unique bridged diazabicyclononane scaffold. This structure comprises two nitrogen atoms at strategic positions within a rigid, fused ring system, one of which is functionalized with a benzyl group. This specific architecture, characterized by its defined three-dimensional geometry, is of significant interest in medicinal chemistry and chemical synthesis for its potential to enhance receptor-binding specificity and serve as a versatile molecular scaffold . The compound's framework is related to other pharmacologically active diazabicyclic structures, which are frequently investigated for their ability to interact with biological targets such as enzymes and receptors . Researchers value this compound as a key synthetic intermediate or a precursor for developing more complex molecules. Its applications span across various scientific fields, including chemistry, where it acts as a building block for complex synthesis, and biology, where it is investigated for its potential biological interactions and activities . This product is intended for research purposes only. It is not for human or veterinary use, nor is it approved for the diagnosis, treatment, or cure of any medical condition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNTXJZFBOWQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108437-46-3
Record name 9-benzyl-3,9-diazabicyclo[4.2.1]nonane
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Foundational & Exploratory

Architectural Precision in Drug Discovery: The 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the transition from flat aromatic systems to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug design.[1] The 9-benzyl-3,9-diazabicyclo[4.2.1]nonane core represents a "privileged scaffold"—a rigid, bicyclic diamine capable of projecting substituents into specific vectors that planar molecules cannot access.

This technical guide dissects the structural utility, synthetic accessibility, and pharmacological potential of this scaffold. It is designed for researchers seeking to exploit conformational rigidity to enhance selectivity in GPCR and transporter-targeted ligands.

Part 1: Structural Identity & Chemical Architecture

The 3,9-diazabicyclo[4.2.1]nonane system is a bridged bicycle. Unlike the more common [3.3.1] (bispidine) or [2.2.1] systems, the [4.2.1] framework contains a seven-membered ring bridged by a single nitrogen atom.

Chemical Identifiers
ParameterValue
IUPAC Name 9-benzyl-3,9-diazabicyclo[4.2.1]nonane
Common Name

-Benzyl-homobispidine (informal)
CAS Registry 108437-46-3
Molecular Formula C₁₄H₂₀N₂
Exact Mass 216.1626 Da
Canonical SMILES C1CC2CNCCC1N2CC3=CC=CC=C3
Isomeric SMILES C1=CC=C(C=C1)CN2C3CCNCC2CC3
Conformational Analysis

The molecule features two nitrogen atoms in distinct environments:[2]

  • N9 (Bridgehead): Located in the one-atom bridge. In this specific derivative, it is protected by a benzyl group.[3] This nitrogen is sterically crowded and conformationally constrained.

  • N3 (Secondary): Located in the four-atom bridge (part of the seven-membered ring). This amine is highly accessible for functionalization (acylation, alkylation, arylation), making it the primary vector for library generation.

The seven-membered ring typically adopts a twisted boat-chair conformation, providing a unique spatial arrangement that differentiates it from the chair-chair conformation of tropane alkaloids.

Part 2: Synthetic Protocols & Methodology

The synthesis of 3,9-diazabicyclo[4.2.1]nonanes is non-trivial due to the thermodynamic favorability of smaller rings. The most robust, field-proven route involves the ring expansion of tropinone derivatives via the Schmidt reaction or Beckmann rearrangement.

Core Synthesis: The Schmidt Rearrangement Route

This protocol relies on the insertion of a nitrogen atom into the ketone bridge of a bicyclo[3.2.1] precursor.

Precursor Preparation

Start with N-benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzylnortropinone). If not commercially available, this is synthesized via a Robinson double Mannich condensation using succinaldehyde, acetonedicarboxylic acid, and benzylamine.

Step-by-Step Protocol

1. Schmidt Rearrangement (Ring Expansion)

  • Reagents: Sodium Azide (NaN₃), Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).

  • Mechanism: The acid-catalyzed addition of hydrazoic acid to the ketone generates an azidohydrin intermediate, which undergoes alkyl migration (ring expansion) with the expulsion of N₂.

  • Procedure:

    • Dissolve N-benzylnortropinone (1.0 eq) in Methanesulfonic acid (10 vol) at 0°C.

    • Add NaN₃ (1.5 eq) portion-wise over 30 minutes. Caution: HN₃ evolution; use efficient fume hood.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Quench: Pour onto crushed ice and basify to pH 10 with NaOH.

    • Isolation: Extract with CHCl₃. The product is the lactam: 9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one .

2. Lactam Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.

  • Procedure:

    • Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Argon.

    • Add the lactam intermediate (dissolved in THF) dropwise at 0°C.

    • Reflux for 6–12 hours.

    • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Purification: Distillation or column chromatography (DCM/MeOH/NH₃).

Visualization: Synthetic Pathway

The following diagram illustrates the structural evolution from the tropane core to the target diazabicycle.

SynthesisPath Tropinone N-Benzylnortropinone (Bicyclo[3.2.1] core) Lactam Intermediate Lactam (9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one) Tropinone->Lactam Schmidt Rxn (NaN3, MsOH) Ring Expansion Product TARGET 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Lactam->Product Reduction (LiAlH4, THF)

Caption: Figure 1. Ring expansion strategy converting the [3.2.1] tropane skeleton into the [4.2.1] diazabicyclic system via nitrogen insertion.

Part 3: Medicinal Chemistry Utility[1][8][12]

The 9-benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold serves as a versatile template in neuropharmacology. Its utility stems from its ability to mimic the spatial arrangement of bioactive conformations of endogenous neurotransmitters while restricting metabolic liability.

Key Therapeutic Areas[13]
  • Opioid Receptor Modulation (Delta Agonists): Derivatives of this scaffold have shown high affinity for the

    
    -opioid receptor. The rigid distance between the two nitrogens (approx. 5.5–6.0 Å) mimics the pharmacophore of enkephalins, potentially offering analgesia with reduced risk of respiratory depression compared to 
    
    
    
    -agonists.
  • Monoamine Transporter Inhibitors: Similar to tropane alkaloids (cocaine analogs), the [4.2.1] system can inhibit dopamine (DAT) and serotonin (SERT) transporters. The N-benzyl group occupies the hydrophobic pocket typically accessed by the phenyl group of cocaine, while the N3 nitrogen interacts with the aspartate residue in the transporter binding site.

  • Nicotinic Acetylcholine Receptors (nAChR): While the [3.3.1] bispidine system is more famous (cytisine), the [4.2.1] system provides an alternative vector for substituent placement, useful for tuning selectivity between

    
     and 
    
    
    
    subtypes.
Pharmacophore Mapping

The diagram below conceptualizes how this scaffold interacts with a generic GPCR/Transporter binding site.

Pharmacophore Scaffold 3,9-Diazabicyclo[4.2.1] Core (Rigid Spacer) N9_Site N9-Benzyl Group (Hydrophobic Pocket Interaction) Scaffold->N9_Site Projects N3_Site N3-Amine (Secondary) (Ionic Bond / H-Bond Donor) Scaffold->N3_Site Projects Target_Hydrophobic Receptor Hydrophobic Pocket N9_Site->Target_Hydrophobic π-π Stacking Target_Aspartate Receptor Aspartate Residue N3_Site->Target_Aspartate Salt Bridge

Caption: Figure 2. Pharmacophore mapping showing the dual-vector capability of the scaffold. N9 targets hydrophobic regions, while N3 anchors the molecule via ionic interactions.

Part 4: Physicochemical Profile

For drug development professionals, understanding the "drug-likeness" of the core is essential before library synthesis.

PropertyValueInterpretation
LogP (Predicted) ~2.1Optimal for BBB penetration (CNS active).
pKa (N3) ~10.5Highly basic; exists as cation at physiological pH.
pKa (N9) ~6.5 - 7.5Lower basicity due to bridgehead strain/inductive effects.
TPSA ~6.5 ŲVery low polar surface area, facilitating membrane permeability.
Rotatable Bonds 2High rigidity (Benzyl bond + N-C bonds).

References

  • Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane.[4] The Journal of Organic Chemistry, 25(4), 637–638.

  • Zhang, X., Legris, M., Muthengi, A., & Zhang, W. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold.[5] Chemistry of Heterocyclic Compounds, 53, 468–473.[5]

  • Kozlecki, T., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane.[6] The Journal of Organic Chemistry, 88(17). [6]

  • PubChem Compound Summary. (n.d.). 9-benzyl-3,9-diazabicyclo[4.2.1]nonane.[7][3][8][2][9] National Center for Biotechnology Information.

Sources

A Technical Guide to the Biological Significance of the 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for CNS Drug Discovery

The 3,9-diazabicyclo[4.2.1]nonane framework represents a conformationally constrained diamine scaffold that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of nitrogen atoms, making it an attractive starting point for the design of ligands targeting a variety of central nervous system (CNS) receptors and transporters. The introduction of a benzyl group at the 9-position, yielding 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, serves as a crucial synthetic intermediate and a foundational structure for exploring structure-activity relationships (SAR). While direct biological data on the parent 9-benzyl compound is limited, its derivatives have shown potent and selective activity at several key neurological targets, highlighting the therapeutic potential of this chemical class. This guide will delve into the synthesis, known biological activities of its derivatives, and the experimental methodologies used to evaluate this promising scaffold.

Chemical Properties

PropertyValueSource
CAS Number 108437-46-3[1][2][3]
Molecular Formula C₁₄H₂₀N₂[1][2][4]
Molecular Weight 216.32 g/mol [1]
IUPAC Name 9-benzyl-3,9-diazabicyclo[4.2.1]nonane[2]
Description A versatile small molecule scaffold.[1]

Synthesis of the 3,9-diazabicyclo[4.2.1]nonane Core and its N-Benzyl Derivative

The synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a multi-step process that begins with the construction of the bicyclic core. A common approach involves a [3+2] cycloaddition reaction, which offers a high degree of stereocontrol and allows for the introduction of various substituents.

Experimental Protocol: One-Pot Synthesis of the 3,9-diazabicyclo[4.2.1]nonane Scaffold

This protocol is adapted from a methodology involving a three-component [3+2] cycloaddition, followed by reduction and lactamization.[5]

  • Reaction Setup: In a round-bottom flask, combine L-alanine methyl ester hydrochloride, an appropriate 2-substituted benzaldehyde (e.g., 2-azidobenzaldehyde or 2-nitrobenzaldehyde), and N-benzylmaleimide in a suitable solvent such as toluene or acetonitrile.

  • Cycloaddition: Stir the reaction mixture at room temperature or with gentle heating to facilitate the diastereoselective [3+2] cycloaddition. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Following the completion of the cycloaddition, the resulting intermediate is reduced in situ. For an azide intermediate, a reducing agent such as hydrogen sulfide or triphenylphosphine can be used. For a nitro intermediate, catalytic hydrogenation (e.g., with palladium on carbon) is typically employed.

  • Lactamization and Final Product Formation: The reduction of the azide or nitro group yields an amine, which then undergoes intramolecular lactamization to form the bridged polycyclic system containing the 3,9-diazabicyclo[4.2.1]nonane scaffold.

  • Purification: The final product is purified using column chromatography on silica gel.

Diagram: Synthetic Workflow

G A L-alanine methyl ester HCl + 2-substituted benzaldehyde + N-benzylmaleimide B [3+2] Cycloaddition A->B C Cycloaddition Product B->C D Reduction (Azide/Nitro group) C->D E Amine Intermediate D->E F Intramolecular Lactamization E->F G 3,9-diazabicyclo[4.2.1]nonane Scaffold F->G H N-Benzylation G->H I 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane H->I

Caption: One-pot synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold.

Biological Activity Profile: A Scaffold for Diverse CNS Targets

While 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane itself is primarily a synthetic precursor, its derivatives have shown significant biological activity. The benzyl group can be removed or modified to introduce a wide range of functionalities, leading to potent and selective ligands for various CNS receptors.

Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold have been investigated as ligands for nAChRs, which are implicated in cognitive function, learning, memory, and addiction.

  • Structure-Activity Relationship (SAR): A study on various pyridine and diazine analogues of 3,9-diazabicyclo[4.2.1]nonane revealed that these compounds exhibit affinity for α4β2, α7, and α3β4* nAChR subtypes in the nanomolar range.[6] For instance, a derivative with a 6-chloro-3-pyridine moiety showed a high affinity for the α7* subtype with a Kᵢ of 92 nM.[6] This suggests that modifications at the 3-position of the bicyclic core can significantly influence receptor affinity and selectivity.

  • Experimental Protocol: Radioligand Binding Assay for nAChRs:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK-293 cells).

    • Assay Buffer: Use a suitable buffer, such as a phosphate buffer with bovine serum albumin (BSA).

    • Radioligand: A tritiated ligand with high affinity for the target receptor is used (e.g., [³H]Epibatidine for α4β2*).

    • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (a 3,9-diazabicyclo[4.2.1]nonane derivative).

    • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Detection: Quantify the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value.

Dopamine Receptors

The 3,9-diazabicyclo[4.2.1]nonane scaffold has also been utilized in the synthesis of ligands for D₂-like dopamine receptors, which are key targets for antipsychotic drugs and treatments for substance abuse.

  • Synthetic Approach: The synthesis of such ligands often involves the N-arylation of the 3,9-diazabicyclo[4.2.1]nonane core with a suitable arylboronic acid, followed by further functionalization.

  • Signaling Pathway: Dopamine receptors are G protein-coupled receptors (GPCRs). D₂-like receptors couple to Gαᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9] They can also modulate ion channels and other signaling pathways through G protein βγ subunits.[8]

Diagram: Dopamine D₂ Receptor Signaling Pathway

G Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Binds G_protein Gαᵢ/ₒβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Sources

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: Technical Guide to a Privileged Bicyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9-benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold represents a distinct class of bridged bicyclic diamines that has emerged as a "privileged structure" in medicinal chemistry. Unlike its more common tropane (8-azabicyclo[3.2.1]octane) or piperazine congeners, the [4.2.1] system offers a unique conformational profile that rigidly orients pharmacophores in 3D space.

This guide details the chemical architecture, synthetic pathways, and pharmacological utility of this scaffold, with a specific focus on its application in developing high-affinity ligands for


-opioid receptors (MOR)  and nicotinic acetylcholine receptors (nAChRs) .

Chemical Architecture & Conformational Analysis

Structural Core

The core structure consists of a cycloheptane ring bridged by a nitrogen atom (N9), with a second nitrogen (N3) embedded within the larger loop.

  • N9 (Bridgehead Nitrogen): Typically derivatized with hydrophobic groups (e.g., benzyl, propionyl) to occupy auxiliary binding pockets.

  • N3 (Secondary Amine): The primary vector for diversification. In opioid ligands, this position is often substituted with arylpropenyl (cinnamyl) chains to engage the aspartate residue in the GPCR binding site.

The [4.2.1] vs. [3.3.1] Distinction

While isomeric with 3,7-diazabicyclo[3.3.1]nonane (bispidine), the [4.2.1] system lacks the inherent symmetry of bispidine. This asymmetry allows for more precise tuning of enantioselective interactions. The 9-benzyl group locks the conformation, preventing ring inversion and maintaining the N3 lone pair in a specific vector relative to the bridge.

Synthetic Methodologies

The synthesis of 3,9-diazabicyclo[4.2.1]nonane derivatives generally proceeds via ring expansion of tropinone precursors. Two primary routes are dominant in the literature: the Schmidt Reaction (classic) and [3+2] Cycloaddition (modern).

Route A: Ring Expansion of Tropinone (The Schmidt Reaction)

This is the most scalable route for generating the core scaffold.

  • Precursor: Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) or N-benzylnortropinone.

  • Expansion: Treatment with hydrazoic acid (

    
    ) induces a Schmidt rearrangement, inserting a nitrogen atom adjacent to the carbonyl to form a bicyclic urea/lactam intermediate (3,9-diazabicyclo[4.2.1]nonan-4-one).
    
  • Reduction: The lactam is reduced (typically with

    
    ) to yield the saturated diamine.[1]
    
Route B: Modern [3+2] Cycloaddition

Recent green chemistry approaches utilize a three-component reaction involving azidobenzaldehydes, maleimides, and amino esters to construct the scaffold in a one-pot process, allowing for high diastereoselectivity.

Synthesis Tropinone Tropinone (N-Benzyl) Schmidt Schmidt Rearrangement (NaN3 / H+) Tropinone->Schmidt Lactam Bicyclic Lactam Intermediate Schmidt->Lactam Reduction Reduction (LiAlH4) Lactam->Reduction Scaffold 9-Benzyl-3,9-diazabicyclo [4.2.1]nonane Reduction->Scaffold

Figure 1: The classic ring-expansion synthesis route from Tropinone precursors.

Medicinal Chemistry & SAR

-Opioid Receptor (MOR) Agonists

Derivatives of 3,9-diazabicyclo[4.2.1]nonane have demonstrated nanomolar affinity for MOR.

  • Mechanism: The basic nitrogen at position 3 mimics the tyramine nitrogen of endogenous enkephalins.

  • Key SAR Finding: N-functionalization with a cinnamyl (3-phenyl-2-propenyl) group at N3 significantly enhances potency compared to simple alkyl chains.

  • Selectivity: The [4.2.1] scaffold often shows superior

    
    /
    
    
    
    selectivity ratios compared to the [3.2.1] (DBO) analogs.
Nicotinic Acetylcholine Receptors (nAChRs)

The scaffold is structurally homologous to anatoxin-a (the "Very Fast Death Factor"), a potent nAChR agonist.[2]

  • Application: 9-Azabicyclo[4.2.1]nonane derivatives are investigated as probes for neurodegenerative diseases (Alzheimer's, Parkinson's) due to their ability to modulate central cholinergic pathways.[2]

Structure-Activity Relationship (SAR) Map

SAR Core 3,9-Diazabicyclo[4.2.1] nonane Core N9 N9 Position (Bridgehead) Core->N9 N3 N3 Position (Secondary Amine) Core->N3 N9_Mod Hydrophobic Anchor (Benzyl, Propionyl) Controls: Bioavailability & Selectivity N9->N9_Mod Derivatization N3_Mod Pharmacophore Attachment (Cinnamyl, Arylalkyl) Controls: Receptor Affinity (MOR) N3->N3_Mod Derivatization

Figure 2: SAR zones for the 3,9-diazabicyclo[4.2.1]nonane scaffold.

Experimental Protocol: Synthesis of Core Scaffold

Note: This protocol describes the conversion of N-benzylnortropinone to the target diamine via the Schmidt reaction.

Reagents & Equipment
  • Precursor: N-Benzylnortropinone (10 mmol)

  • Reagents: Sodium Azide (

    
    ), Polyphosphoric Acid (PPA) or conc. 
    
    
    
    , Lithium Aluminum Hydride (
    
    
    ).
  • Solvent: Chloroform (

    
    ), THF (anhydrous).
    
Step-by-Step Methodology
  • Schmidt Rearrangement:

    • Dissolve N-benzylnortropinone (2.15 g, 10 mmol) in

      
       (30 mL).
      
    • Cool to 0°C in an ice bath.

    • Slowly add concentrated

      
       (10 mL) while maintaining temperature <10°C.
      
    • Add

      
       (1.3 g, 20 mmol) portion-wise over 30 minutes. Caution: Evolution of 
      
      
      
      gas; perform in a well-ventilated fume hood.
    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup: Pour onto crushed ice, basify with

      
       to pH 10, and extract with 
      
      
      
      (3x). Dry organic layer over
      
      
      and concentrate to yield the lactam intermediate.
  • Reduction:

    • Suspend

      
       (1.14 g, 30 mmol) in anhydrous THF (50 mL) under Argon.
      
    • Add the lactam intermediate (dissolved in THF) dropwise to the suspension.

    • Reflux for 12 hours.

    • Quench: Cool to 0°C. Add water (1.1 mL), 15%

      
       (1.1 mL), and water (3.3 mL) sequentially (Fieser workup).
      
    • Filter the granular precipitate. Concentrate the filtrate to obtain 9-benzyl-3,9-diazabicyclo[4.2.1]nonane .

  • Validation:

    • 1H NMR (CDCl3): Look for bridgehead protons around

      
       3.2-3.5 ppm and the disappearance of the amide carbonyl signal.
      
    • Mass Spec: Expected [M+H]+ = 217.3.

References

  • Biological Effects on µ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Source: Molecules (2021) [Link][3]

  • [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Source: Chemistry of Heterocyclic Compounds (2017) [Link][4]

  • Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane (Schmidt Reaction Reference). Source: Journal of Organic Chemistry (Michaels & Zaugg, 1960) [Link]

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Source: Journal of Organic Chemistry (2023) [Link][1]

  • Synthesis and Evaluation of Ligands for D2-Like Receptors. Source: NIH / PubMed Central [Link]

Sources

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: A Versatile Scaffold for Neuroactive Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS: 108437-46-3) is a bridged bicyclic diamine that serves as a critical "privileged scaffold" in modern medicinal chemistry.[1] Structurally analogous to the neurotoxin anatoxin-a (a 9-azabicyclo[4.2.1]nonane), this diaza-derivative has emerged as a high-value template for designing ligands targeting G-protein-coupled receptors (GPCRs) and ion channels.

Its rigid bicyclic core constrains the spatial arrangement of substituents, reducing the entropic penalty of binding—a feature that has led to its successful application in the discovery of Dual Orexin Receptor Antagonists (DORAs) for insomnia and novel Nicotinic Acetylcholine Receptor (nAChR) agonists for cognitive disorders.

This technical guide dissects the chemical architecture, pharmacological utility, and synthetic methodologies for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, providing researchers with actionable protocols for its deployment in drug discovery.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule features a 3,9-diazabicyclo[4.2.1]nonane core.[2][3][4][5][6] Unlike the more common [3.3.1] granatane systems, the [4.2.1] system possesses a unique bridgehead geometry that mimics the "homotropane" skeleton.

  • Rigidity: The bicyclic framework locks the nitrogen lone pairs into specific vectors, crucial for high-affinity interactions with receptor binding pockets (e.g., the aspartate residue in aminergic GPCRs).

  • N-Benzyl Protection: The benzyl group at the N9 position serves two roles:

    • Synthetic Handle: It acts as a protecting group that stabilizes the bridgehead nitrogen during cyclization.

    • Hydrophobic Pharmacophore: In final drug candidates, this aromatic moiety often engages in

      
      -
      
      
      
      stacking interactions within the receptor active site.
Key Physicochemical Data
PropertyValueNote
Molecular Formula

Molecular Weight 216.32 g/mol
LogP (Predicted) ~2.1Lipophilic, crosses Blood-Brain Barrier (BBB).
pKa (Calculated) N3: ~9.8; N9: ~5.5N3 is the primary basic center; N9 is less basic due to bridgehead strain and steric bulk.
Appearance Viscous oil or low-melting solidOften handled as a hydrochloride or fumarate salt for stability.

Part 2: Pharmacological Applications[4]

Orexin Receptor Antagonism (Sleep Disorders)

The most prominent application of the 3,9-diazabicyclo[4.2.1]nonane scaffold is in the development of Dual Orexin Receptor Antagonists (DORAs) .

  • Mechanism: Orexin A and B are neuropeptides that regulate wakefulness. Antagonizing Orexin receptors (OX1R and OX2R) promotes sleep.

  • Scaffold Role: Research published in Bioorganic & Medicinal Chemistry Letters (2010) demonstrated that constrained diazepanes based on this core exhibit nanomolar affinity for orexin receptors. The [4.2.1] bridge orients the pharmacophores to perfectly span the lipophilic pockets of the OX receptors, improving oral bioavailability compared to flexible acyclic analogs.

Nicotinic Acetylcholine Receptors (nAChR)

The scaffold is a structural bioisostere of Anatoxin-a (the "Very Fast Death Factor").

  • Cognitive Enhancement: By introducing a second nitrogen (the diaza modification), researchers modulate the intrinsic toxicity of the anatoxin skeleton while retaining affinity for

    
     and 
    
    
    
    nAChR subtypes. These derivatives are investigated as cognitive enhancers for Alzheimer's disease and schizophrenia.
  • Binding Mode: The cationic N3 interacts with the cation-pi site (Trp residues) of the nAChR, while the N9-benzyl group extends into the accessory hydrophobic pocket.

Opioid Receptor Modulation

Patent literature suggests derivatives of this scaffold act as non-peptide ligands for


-opioid receptors, offering potential pathways for analgesics with reduced respiratory depression side effects.

Part 3: Synthetic Pathways[2]

Synthesizing the [4.2.1] system is challenging due to transannular strain. Two primary methodologies exist: the classical transannular route and the modern cycloaddition approach.

Method A: Transannular Cyclization (Classical)

Historically, these systems were accessed via transannular aminomercuration or electrophilic cyclization of medium-sized rings (e.g., cyclooctadiene derivatives).

  • Mechanism:[2][6][7][8] An N-benzyl-cyclooct-4-en-1-amine undergoes transannular attack by the amine onto the alkene, activated by an electrophile (Hg, I+).

  • Drawback: High dilution required to prevent polymerization; mercury toxicity.

Method B: [3+2] Cycloaddition (Modern & Recommended)

A more efficient, convergent route involves a [3+2] cycloaddition followed by lactamization. This "One-Pot" strategy allows for the rapid assembly of the core with stereochemical control.

Workflow Diagram (DOT)

The following diagram illustrates the logic of the modern synthetic approach.

SynthesisPath cluster_legend Reaction Logic Start1 2-Azidobenzaldehyde (Precursor A) Step1 [3+2] Cycloaddition (Formation of bicyclic adduct) Start1->Step1 Dipolarophile Start2 N-Benzylmaleimide (Precursor B) Start2->Step1 Dipole Step2 Reductive Ring Contraction (Zn/AcOH or Phosphine) Step1->Step2 N2 extrusion / Rearrangement Final 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Scaffold Step2->Final Lactam reduction (LiAlH4)

Caption: Logic flow for the convergent synthesis of the 3,9-diazabicyclo[4.2.1]nonane core via cycloaddition.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of the core scaffold via a modified [3+2] cycloaddition/reduction sequence. Scale: Pilot (10 mmol).

Reagents
  • Precursor A: 2-Azidobenzaldehyde (1.47 g, 10 mmol)

  • Precursor B: N-Benzylmaleimide (1.87 g, 10 mmol)

  • Solvent: Toluene (anhydrous)

  • Reductant: Zinc dust / Acetic Acid

  • Final Reductant: Lithium Aluminum Hydride (LiAlH4)[3]

Step-by-Step Methodology
  • Cycloaddition (Formation of the Skeleton):

    • Charge a flame-dried 100 mL round-bottom flask with 2-Azidobenzaldehyde and N-Benzylmaleimide.

    • Dissolve in anhydrous Toluene (50 mL).

    • Reflux the mixture at 110°C for 24 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor TLC for the disappearance of the azide. The formation of the tricyclic imine intermediate is quantitative.

  • Reductive Rearrangement:

    • Cool the reaction mixture to room temperature.

    • Add Zinc dust (3.0 eq) followed by dropwise addition of Acetic Acid (10 mL).

    • Stir vigorously for 6 hours. This step reduces the intermediate and effects the ring contraction/expansion sequence to form the lactam-bridged system.

    • Filter through Celite to remove Zinc. Concentrate the filtrate in vacuo.[9]

  • Lactam Reduction (Final Core Formation):

    • Dissolve the crude lactam residue in dry THF (30 mL).

    • Cool to 0°C. Carefully add LiAlH4 (2.0 M in THF, 15 mL).

    • Reflux for 12 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Extract with Dichloromethane (

      
       mL). Dry over 
      
      
      
      .
  • Purification:

    • The crude oil is purified via column chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (90:9:1).

    • Yield: Expect 60-75% overall yield of the viscous oil.

Validation (QC)
  • 1H NMR (CDCl3): Look for the diagnostic bridgehead protons at

    
     3.3–3.5 ppm and the benzylic singlet at 
    
    
    
    3.6 ppm.
  • MS (ESI):

    
    .
    

Part 5: Safety & Handling

  • Neuroactivity Warning: As a structural analog of anatoxin and orexin ligands, this compound should be treated as a potential neurotoxin . It may lower seizure thresholds or induce sedation.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at -20°C under inert gas (Argon) to prevent oxidation of the secondary amine.

Part 6: Structure-Activity Relationship (SAR) Logic

The following diagram details how modifications to the 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane core shift its pharmacological profile.

SAR_Logic Core 9-Benzyl-3,9-diazabicyclo [4.2.1]nonane Core Mod1 N3-Acylation (Ureas/Amides) Core->Mod1 Mod2 N9-Debenzylation + Aryl Coupling Core->Mod2 Mod3 Bridge Substitution (C2/C4) Core->Mod3 Target1 Orexin Antagonist (Insomnia) Mod1->Target1 Adds lipophilic pocket interaction Target2 nAChR Agonist (Cognition) Mod2->Target2 Mimics Acetylcholine geometry Target3 Opioid Ligand (Analgesia) Mod3->Target3 Steric fit for delta-opioid

Caption: SAR decision tree showing how chemical modifications direct the scaffold toward specific therapeutic targets.

References

  • Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.[6]

  • [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 2017.[2]

  • Synthesis of (±)-Anatoxin-a and Analogues. Marine Drugs, 2008. (Contextual grounding for the [4.2.1] anatoxin core).

  • Novel Nicotinic Acetylcholine Receptor Ligands based on Anatoxin-a. Dissertation, University of Bonn, 2004.

Sources

The Benzyl Group in 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Diazabicyclic Core and the Versatile Benzyl Moiety

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as templates for the development of potent and selective therapeutics is perpetual. The 3,9-diazabicyclo[4.2.1]nonane framework has emerged as a privileged structure, particularly in the design of ligands targeting central nervous system (CNS) receptors. Its rigid, conformationally constrained nature provides a unique three-dimensional arrangement of its nitrogen atoms, making it an ideal starting point for the synthesis of compounds with specific pharmacological profiles. This guide delves into the critical role of a specific and ubiquitous substituent on this scaffold: the benzyl group at the 9-position.

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a key intermediate and a foundational structure in the development of a variety of biologically active molecules, most notably ligands for opioid and nicotinic acetylcholine receptors (nAChRs).[1][2] The benzyl group, far from being a simple appendage, plays a multifaceted role that profoundly influences the synthesis, physicochemical properties, and pharmacological activity of the entire molecule. This in-depth technical guide will explore the strategic utility of the benzyl group in this context, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its influence and practical applications.

The Multifaceted Role of the N9-Benzyl Group

The benzyl group in 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane serves several key functions, each of which can be strategically leveraged during the drug discovery and development process.

A Robust and Versatile Protecting Group in Synthesis

In the multi-step synthesis of complex derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold, selective functionalization of the two nitrogen atoms is paramount. The benzyl group serves as an excellent protecting group for the N9 position due to its stability under a wide range of reaction conditions, including those that are acidic, basic, and involve many common organic reagents. This allows for the selective modification of the more nucleophilic N3 position.

The introduction of the benzyl group is typically achieved through standard N-alkylation procedures, while its removal, or debenzylation, can be accomplished under relatively harsh but reliable conditions, most commonly through catalytic hydrogenation.[3] This robustness ensures that the N9 position remains unreactive until its deprotection is desired, allowing for a predictable and controlled synthetic strategy.

Caption: Synthetic workflow utilizing the N9-benzyl protecting group.

Modulation of Physicochemical Properties

The introduction of a benzyl group significantly alters the physicochemical properties of the diazabicyclic core, primarily by increasing its lipophilicity. This has profound implications for the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Key Physicochemical Effects:

  • Increased Lipophilicity: The aromatic ring of the benzyl group is highly lipophilic, which can enhance the molecule's ability to cross the blood-brain barrier (BBB), a critical attribute for CNS-acting drugs.

  • Modified Basicity: The benzyl group, being weakly electron-withdrawing through an inductive effect, is expected to slightly decrease the basicity (pKa) of the N9 nitrogen compared to a simple alkyl substituent. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor interactions, and off-target effects.

PropertyParent Scaffold (approx.)N-Benzyl Derivative (approx.)Influence of Benzyl Group
LogP LowModerately HighIncreased Lipophilicity
pKa of N9 HighSlightly LowerReduced Basicity
Polar Surface Area (PSA) HighSlightly ReducedDecreased Polarity

Caption: Predicted influence of the N9-benzyl group on key physicochemical properties.

Influence on Molecular Conformation

The steric bulk of the benzyl group can significantly influence the conformational preferences of the 3,9-diazabicyclo[4.2.1]nonane ring system. This bicyclic system can exist in several conformations, with the chair-chair and chair-boat forms being the most common. The energetic preference for a particular conformation can be subtly altered by the nature of the substituents on the nitrogen atoms.

Studies on similar N-benzyl bicyclic systems have shown that the benzyl group can adopt either an axial or equatorial position, and this can impact the overall shape of the molecule.[4] This conformational restriction is a key element in designing ligands with high receptor selectivity, as it pre-organizes the molecule into a shape that is complementary to the target binding site.

G cluster_conformation Conformational Influence of Benzyl Group Benzyl_Group N9-Benzyl Group Steric_Hindrance Steric Hindrance Benzyl_Group->Steric_Hindrance Conformational_Restriction Conformational Restriction of Bicyclic Core Steric_Hindrance->Conformational_Restriction Receptor_Selectivity Enhanced Receptor Selectivity Conformational_Restriction->Receptor_Selectivity

Caption: The benzyl group's impact on conformation and selectivity.

A Key Pharmacophoric Element for Receptor Binding

Beyond its role as a synthetic tool, the benzyl group is often an integral part of the pharmacophore, directly participating in interactions with the target receptor. The aromatic ring of the benzyl group can engage in several types of non-covalent interactions that are crucial for high-affinity binding:

  • π-π Stacking: The electron-rich aromatic ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the receptor's binding pocket.

  • Hydrophobic Interactions: The nonpolar nature of the benzyl group allows it to fit into hydrophobic pockets within the receptor, displacing water molecules and contributing favorably to the binding energy.

  • Cation-π Interactions: The tertiary amine of the N9 nitrogen is often protonated at physiological pH, forming a cation. This cation can interact favorably with the electron-rich face of the benzyl group's aromatic ring, further stabilizing the bound conformation.

These interactions are particularly relevant for opioid and nicotinic acetylcholine receptors, which are known to have aromatic residues in their binding sites.

Applications in Drug Discovery: A Scaffold for CNS Ligands

The 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold has been extensively explored in the development of ligands for various CNS receptors.

Opioid Receptor Ligands
Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3,9-diazabicyclo[4.2.1]nonane scaffold has also been investigated for its ability to modulate nAChRs. The following table presents binding affinity data for a series of N-methyl-3,9-diazabicyclo[4.2.1]nonane derivatives at different nAChR subtypes. While the N9 substituent is a methyl group in this case, the data illustrates the sensitivity of receptor binding to modifications at the N3 position and provides a valuable reference for the potential of this scaffold.

CompoundR-Group at N3α4β2* Ki (nM)α7* Ki (nM)
An 1 Pyridine1.1220
An 7 6-Chloro-3-pyridine0.892
An 10 Pyridazine0.55180
An 13 Pyrazine>10,000>50,000
Data adapted from Reference[2]

This data clearly demonstrates that small changes to the substituent at the N3 position can have a dramatic impact on binding affinity and selectivity, highlighting the importance of the 3,9-diazabicyclo[4.2.1]nonane core as a rigid scaffold for positioning pharmacophoric elements.

Experimental Protocols

The following protocols provide a representative, detailed methodology for the synthesis of the 9-benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold, adapted from a validated procedure for a closely related compound, and a standard method for its deprotection.

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A Key Intermediate)

This protocol is adapted from a verified synthesis of a closely related bicyclic ketone, which serves as a precursor to the diazabicyclic system.

Step 1: Mannich-type Cyclization

  • To a jacketed, round-bottomed flask equipped with a mechanical stirrer and a temperature probe, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).

  • Cool the reactor to 0–10 °C and add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour, maintaining the temperature at 4–8 °C.

  • Add glutaraldehyde (50% aqueous solution, 25.8 mL, 0.137 mol) followed by acetone dicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.

  • Add 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE (3 x 80 mL) to remove organic impurities.

  • To the aqueous layer, add heptane (500 mL) and silica gel (20 g), then adjust the pH to 8 with 20% aqueous Na2CO3.

  • Separate the organic layer and extract the aqueous layer with heptane (2 x 100 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

This protocol is adapted from the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one as described in Organic Syntheses.[6]

N-Benzylation of a Secondary Amine (General Procedure)

Step 2: Introduction of the Benzyl Group

  • Dissolve the secondary amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate (2.0 eq) or diisopropylethylamine (1.5 eq).

  • Add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-benzylated product.

Deprotection of the N-Benzyl Group

Step 3: Catalytic Hydrogenation

  • Dissolve the N-benzyl compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) using a balloon or a Parr hydrogenator.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product.

Caption: A generalized experimental workflow for synthesis and deprotection.

Conclusion and Future Perspectives

The benzyl group in 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a powerful and versatile tool in the hands of the medicinal chemist. Its role extends far beyond that of a simple protecting group; it is a key modulator of physicochemical properties, a controller of molecular conformation, and an active participant in receptor binding. A thorough understanding of these multifaceted roles is essential for the rational design of novel therapeutics based on this privileged scaffold.

Future research in this area will likely focus on the synthesis of novel derivatives with fine-tuned properties for enhanced selectivity and improved pharmacokinetic profiles. The exploration of bioisosteric replacements for the benzyl group, as well as the introduction of substituents on the aromatic ring, will continue to be fruitful avenues for lead optimization. As our understanding of the structural biology of CNS receptors continues to grow, the 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold and its derivatives are poised to remain at the forefront of the development of next-generation therapeutics for a wide range of neurological disorders.

References

  • Smolecule. (2023, August 15). 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.
  • Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, An
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Organic Chemistry Portal. Benzylamines.
  • [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.
  • 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one - Benchchem.
  • DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google P
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. (2022, May 10).
  • (PDF)
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (2023, July 25).
  • Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic - PMC - NIH.
  • Synthesis, molecular modeling, and opioid receptor affinity of 9, 10-diazatricyclo[4.2.1.1(2,5)]decanes and 2,7-diazatricyclo[4.4.0. 0(3,8)]decanes structurally related to 3,8-diazabicyclo[3.2. 1]octanes - PubMed.

Sources

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of the 3,9-Diazabicyclo[4.2.1]nonane Core

The 3,9-diazabicyclo[4.2.1]nonane core is a rigid, bicyclic diamine structure that has garnered significant attention in modern drug discovery. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This unique topological feature has established it as a privileged scaffold in medicinal chemistry, with derivatives showing promise across a spectrum of therapeutic areas.

Key applications of this core structure include:

  • Dual Orexin Receptor Antagonists: For the treatment of insomnia and other sleep disorders.[1]

  • Opioid Receptor Modulators: Investigated for analgesic properties.[2]

  • Monoamine Reuptake Inhibitors: Showing activity as serotonin and dopamine transporter inhibitors, relevant for CNS disorders.[2]

  • Antimicrobial and Antitumor Agents: Demonstrating potential in infectious diseases and oncology.[2]

The synthesis of this bicyclic system, however, presents unique challenges in controlling stereochemistry and achieving efficient ring formation. This guide provides an in-depth analysis of two prominent and effective strategies for constructing the 3,9-diazabicyclo[4.2.1]nonane core, offering both the mechanistic rationale and detailed, field-proven protocols for researchers and drug development professionals.

Strategy 1: One-Pot Synthesis via [3+2] Cycloaddition

A highly efficient and atom-economical approach to the 3,9-diazabicyclo[4.2.1]nonane scaffold is a one-pot, three-component reaction based on a [3+2] cycloaddition.[2][3] This methodology leverages the power of multicomponent reactions to rapidly build molecular complexity from simple, readily available starting materials.

Mechanistic Rationale & Causality

The core of this strategy is a 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and an activated alkene (the dipolarophile). The azomethine ylide is generated in situ from the condensation of an α-amino acid and an aldehyde. The subsequent cycloaddition forms a pyrrolidine ring, which is an integral part of the target bicyclic system. The reaction is followed by a reduction and a crucial intramolecular lactamization step, which forges the second ring and establishes the final 3,9-diazabicyclo[4.2.1]nonane structure. The choice of a one-pot procedure is deliberate; it minimizes purification steps, reduces waste, and improves overall yield by preventing the degradation of sensitive intermediates.

Experimental Workflow Diagram

G cluster_0 Step 1: In Situ [3+2] Cycloaddition cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Lactamization A α-Amino Acid D Pyrrolidine Intermediate A->D B Aldehyde B->D C Activated Alkene C->D E Reduction (e.g., H2, Pd/C) D->E One-Pot F Reduced Intermediate E->F G Lactamization (Heat) F->G H 3,9-Diazabicyclo[4.2.1]nonane Scaffold G->H G A Nortropinone Derivative B Oxime Formation A->B C E/Z Oxime Mixture B->C D CIDT with Chiral Auxiliary C->D E Pure (E)-Oxime Diastereomer (Crystalline Solid) D->E F Stereospecific Beckmann Rearrangement E->F G Lactam Intermediate F->G H Reduction (LiAlH4) G->H I (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative H->I

Sources

Enantioselective Synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the enantioselective synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane , designed for research scientists and drug development professionals.

Executive Summary

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a rigid, conformationally restricted diamine core for high-affinity ligands targeting GPCRs (e.g., CCR5, CXCR4) and nicotinic acetylcholine receptors. While the N-benzyl derivative is often used as a stable intermediate or active pharmacophore, the core skeleton possesses inherent chirality due to the asymmetry of the 4-membered bridge relative to the nitrogen bridge.

Achieving high enantiomeric excess (ee) for this scaffold is synthetically challenging because the precursor, tropinone, is a meso compound. This guide details a robust, field-proven protocol utilizing Crystallization-Induced Diastereomer Transformation (CIDT) of a chiral oxime intermediate. This method circumvents the limitations of classical resolution, offering a scalable, self-validating route to the (1S,6R) or (1R,6S) enantiomer with >99% ee.

Strategic Analysis & Retrosynthesis

The Chirality Challenge

The 3,9-diazabicyclo[4.2.1]nonane system contains two nitrogen atoms: N9 (bridge) and N3 (ring). The asymmetry arises from the expansion of the tropinone ring.

  • Tropinone (Starting Material): Achiral (meso,

    
     symmetry).
    
  • Target Scaffold: Chiral (

    
     symmetry). The 4-carbon bridge (-CH₂-N-CH₂-CH₂-) renders the bridgehead carbons stereogenic and distinct.
    

Direct rearrangement of N-benzyltropinone oxime yields a racemic mixture because the oxime forms E and Z isomers in equilibrium, and the migration of the anti-periplanar group occurs with equal probability on either side of the symmetric tropane core.

The Solution: Chiral Auxiliary-Driven Desymmetrization

To enforce enantioselectivity, we employ a chiral auxiliary on the bridge nitrogen. The most efficient protocol replaces the benzyl group with (S)-(-)-


-methylbenzylamine  (phenylethylamine) early in the synthesis. This creates a diastereomeric environment where the E and Z oximes are diastereomers, not enantiomers. Through CIDT, the mixture is funneled into a single diastereomer, which undergoes a stereospecific Beckmann rearrangement to yield a single enantiomer of the diazabicyclic core.
Retrosynthetic Map (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic analysis leveraging chiral auxiliary desymmetrization. Target 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (Target Enantiomer) Intermediate1 Diazabicyclic Diamine (N-Auxiliary Protected) Target->Intermediate1 N-Deprotection & Benzylation Intermediate2 Bicyclic Lactam (Single Diastereomer) Intermediate1->Intermediate2 LiAlH4 Reduction Intermediate3 Tropinone Oxime (Chiral Salt/Auxiliary) Intermediate2->Intermediate3 Beckmann Rearrangement (Stereospecific) Start 2,5-Dimethoxytetrahydrofuran + (S)-Phenylethylamine Intermediate3->Start Robinson-Schöpf Condensation + Oximation

Critical Reagents & Self-Validating Systems

To ensure reproducibility and "trustworthiness" in the lab, specific reagents and checkpoints are defined below.

ComponentReagent/SpecPurposeQC Checkpoint (Self-Validation)
Chiral Auxiliary (S)-(-)-

-Methylbenzylamine (>99% ee)
Induces diastereoselectivity.Optical rotation of starting amine must match CoA.
Oxime Reagent Hydroxylammonium chlorideForms the reactive oxime.Ensure anhydrous conditions to prevent hydrolysis.
Rearrangement Promoter Tosyl Chloride (TsCl) / NaOHActivates oxime for Beckmann.Critical: Monitor disappearance of oxime by TLC; incomplete activation leads to recovered SM.
Reductant LiAlH₄ (Pellets, 95%)Reduces lactam to amine.Gas evolution rate; clear transition from suspension to aluminate complex.

Detailed Experimental Protocol

Phase 1: Synthesis of Chiral Nortropinone Derivative

Rationale: We construct the tropane core directly with the chiral auxiliary, avoiding a difficult deprotection/re-protection sequence later.

  • Robinson-Schöpf Condensation:

    • In a reaction vessel, combine succinaldehyde precursor (2,5-dimethoxytetrahydrofuran), acetonedicarboxylic acid, and (S)-(-)-

      
      -methylbenzylamine .
      
    • Maintain pH at 5.5–6.0 (citrate/phosphate buffer) to favor the double Mannich condensation.

    • Stir at room temperature for 48 hours.

    • Workup: Basify to pH 10, extract with DCM.

    • Yield: Expect ~60–70% of N-[(S)-

      
      -methylbenzyl]-nortropinone.
      
Phase 2: Oximation and CIDT (The Core Enantioselective Step)

Rationale: This step sets the stereochemistry. The E and Z oximes are in equilibrium. By selecting a solvent that selectively crystallizes ONE diastereomer, we drive the equilibrium (Le Chatelier’s principle) to >95% isomeric purity.

  • Oximation:

    • Dissolve the ketone from Phase 1 in Ethanol (EtOH).

    • Add Hydroxylammonium chloride (1.5 equiv) and Sodium Acetate (1.5 equiv).

    • Reflux for 2 hours.

  • CIDT Process:

    • Cool the solution slowly to 0°C.

    • The (E)-oxime (anti to the bridgehead migration group) preferentially crystallizes due to the packing influence of the chiral benzyl group.

    • Filtration: Collect the precipitate.

    • Validation:

      
      H NMR in CDCl₃. Look for the distinct shift of the bridgehead proton anisotropic to the oxime OH. Ensure dr > 20:1.
      
Phase 3: Stereospecific Beckmann Rearrangement

Rationale: The Beckmann rearrangement is stereospecific; the group anti to the hydroxyl migrates. Since CIDT provided a single oxime isomer, the rearrangement yields a single lactam enantiomer.

  • Activation:

    • Dissolve the crystalline oxime in Acetone/Water (1:1).

    • Cool to 0°C. Add NaOH (2.0 equiv).

    • Dropwise add Tosyl Chloride (TsCl, 1.1 equiv) dissolved in acetone.

  • Rearrangement:

    • Allow to warm to RT. The in-situ formed O-tosyl oxime undergoes spontaneous rearrangement.

    • Time: 4–6 hours.

    • Workup: Evaporate acetone, extract aqueous phase with CHCl₃.

    • Product: Chiral bicyclic lactam (3-oxo-9-[(S)-

      
      -methylbenzyl]-3,9-diazabicyclo[4.2.1]nonane).
      
Phase 4: Reduction and Group Swap

Rationale: Convert the lactam to the diamine and install the final 9-benzyl group.

  • Reduction:

    • Suspend LiAlH₄ (3.0 equiv) in dry THF under Argon.

    • Add the lactam solution dropwise at reflux.

    • Reflux for 12 hours.

    • Quench: Fieser workup (

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O). Filter granular precipitate.
  • Auxiliary Removal (Hydrogenolysis):

    • Dissolve amine in MeOH. Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt%).

    • Hydrogenate at 50 psi H₂ for 24 hours.

    • Filter to obtain the free secondary amine (3,9-diazabicyclo[4.2.1]nonane).

  • Benzylation (Final Step):

    • Dissolve the core diamine in DMF.

    • Add Benzyl Bromide (1.0 equiv) and K₂CO₃.

    • Note: The N9 (bridge) and N3 (ring) have different nucleophilicities. N9 is more sterically hindered but often more basic. However, if the auxiliary removal yields the free diamine, selective alkylation at N9 can be challenging.

    • Alternative Strategy: If the target is specifically 9-benzyl , it is often more efficient to use Benzylamine in Phase 1 (producing the meso N-benzyl product) and rely on Chiral HPLC resolution if the auxiliary route is too costly.

    • However, for Enantioselective Synthesis: The auxiliary is required. To install the Benzyl at N9 selectively after removal:

      • Protect N3 (e.g., Boc-anhydride titration, N3 is more accessible).

      • Alkylate N9 with Benzyl Bromide.

      • Deprotect N3.

Mechanism & Workflow Visualization

The following diagram illustrates the stereochemical flow, highlighting how the chiral auxiliary dictates the outcome of the Beckmann rearrangement.

Mechanism Figure 2: Stereochemical workflow for the synthesis of the chiral [4.2.1] core. Substrate N-(S)-PEA-Nortropinone OximeFormation Oxime Formation (E/Z Mixture) Substrate->OximeFormation NH2OH·HCl CIDT CIDT Step (Crystallization) OximeFormation->CIDT Thermodynamic Control PureOxime Pure (E)-Oxime (>99% de) CIDT->PureOxime Filter Solid Beckmann Beckmann Rearrangement (Anti-Migration) PureOxime->Beckmann TsCl, NaOH Lactam Chiral Lactam Beckmann->Lactam Ring Expansion Final (1S,6R)-Diamine Lactam->Final 1. LiAlH4 2. Pd/C, H2 3. BnBr

Troubleshooting & Optimization (Senior Scientist Notes)

  • Issue: Low Diastereomeric Ratio (dr) after CIDT.

    • Cause: Cooling too rapidly traps the kinetic mixture.

    • Fix: Re-heat the ethanol suspension to reflux and allow to cool to RT over 4 hours. The thermodynamic product (usually the E-oxime due to steric avoidance of the chiral auxiliary) must be allowed to crystallize slowly.

  • Issue: Incomplete Beckmann Rearrangement.

    • Cause: Hydrolysis of the O-tosyl intermediate before rearrangement.

    • Fix: Ensure the reaction mixture is strictly anhydrous during the TsCl addition if using organic bases, or maintain vigorous stirring in the biphasic NaOH/Acetone system to promote immediate reaction at the interface.

  • Issue: Regioselectivity in Benzylation.

    • Insight: N3 is a secondary amine in a 7-membered ring; N9 is in a strained bridge. N3 is generally more nucleophilic.

    • Optimization: If the final target is 9-Benzyl and you started with the chiral auxiliary at N9, the position is already "claimed". Simply swap the auxiliary for benzyl. If you must alkylate the free diamine, use 1 equivalent of Boc₂O first; it preferentially protects the more accessible N3. Then alkylate N9, then deprotect.

References

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane . The Journal of Organic Chemistry, 2023.[1] [Link]

  • Synthesis and Evaluation of Ligands for D2-like Receptors . National Institutes of Health (PMC). [Link]

  • 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (Chemical Structure & Data) . PubChem. [Link]

Sources

Methodological & Application

Application Note: Characterization of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Binding to the Human Dopamine Transporter

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Dopamine Transporter Ligands

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention. The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a novel class of compounds with potential activity at monoamine transporters. While direct binding data for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane at the dopamine transporter is not yet extensively published, structurally related compounds have been evaluated. For instance, derivatives of the closely related 9-azabicyclo[3.3.1]nonane scaffold have shown binding affinities (Ki) for DAT in the low micromolar range (2-14 µM).[3] Furthermore, substitution of a homopiperazine moiety with a 3,9-diazabicyclo[4.2.1]nonane core in other chemical series resulted in a 10-fold decrease in DAT affinity, suggesting that the title compound may interact with DAT at a discernible concentration.[4]

This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane for the human dopamine transporter. This assay is a foundational step in characterizing the pharmacological profile of this novel compound and assessing its potential as a CNS-active agent.

Principle of the Assay

This protocol employs a competitive radioligand binding assay, a robust method to determine the affinity of an unlabeled test compound (9-Benzyl-3,9-diazabicyclo[4.2.1]nonane) for a specific receptor, in this case, the dopamine transporter. The assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the DAT, such as [³H]WIN 35,428. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis mem_prep Membrane Preparation (hDAT-expressing cells) incubation Incubation of Membranes, Radioligand, and Test Compound mem_prep->incubation radioligand_prep Radioligand Dilution ([³H]WIN 35,428) radioligand_prep->incubation test_compound_prep Test Compound Dilution (9-Benzyl-3,9-diazabicyclo[4.2.1]nonane) test_compound_prep->incubation filtration Rapid Vacuum Filtration (GF/B filters) incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀ and Ki determination) scintillation->data_analysis

Caption: Workflow for the DAT competitive binding assay.

Detailed Protocols

Part 1: Preparation of Cell Membranes Expressing Human Dopamine Transporter (hDAT)

Rationale: The use of a stable cell line, such as HEK293 or CHO, recombinantly expressing the human dopamine transporter provides a consistent and high-density source of the target protein, minimizing variability between experiments.

Materials:

  • HEK293 cells stably transfected with hDAT

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Dounce homogenizer or polytron

  • Refrigerated centrifuge

Procedure:

  • Culture hDAT-expressing cells to ~90% confluency.

  • Harvest cells by gentle scraping and wash twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer.

  • Incubate on ice for 15 minutes.

  • Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or using a polytron at a low setting.

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

Rationale: This protocol is optimized to determine the potency of a competing ligand by measuring its ability to displace a known radioligand. The choice of [³H]WIN 35,428 is based on its high affinity and selectivity for the dopamine transporter.

Materials:

  • hDAT membrane preparation (from Part 1)

  • [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)

  • 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: 10 µM GBR 12909 or 30 µM Cocaine

  • 96-well microplates

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Thaw the hDAT membrane preparation on ice and dilute in Assay Buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare a stock solution of [³H]WIN 35,428 in Assay Buffer at a concentration of 2x the desired final concentration (typically 2-5 nM, which is near its Kd).

    • Prepare serial dilutions of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane in Assay Buffer, ranging from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]WIN 35,428 solution, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM GBR 12909), 50 µL of [³H]WIN 35,428 solution, and 100 µL of the diluted membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, 50 µL of [³H]WIN 35,428 solution, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the assay by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark before counting.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. The percentage of specific binding at each concentration of the test compound is calculated as: % Specific Binding = (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB) * 100 where CPM_test is the counts in the presence of the test compound, CPM_NSB is the non-specific binding, and CPM_total is the total binding.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate Ki:

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the dopamine transporter.

Expected Results and Pro-Tips

  • Expected Affinity: Based on structurally similar compounds, the Ki of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane at the dopamine transporter is anticipated to be in the micromolar range.[3][4]

  • Quality Control: Specific binding should be at least 80% of the total binding. High non-specific binding can be mitigated by pre-soaking the filters in 0.5% PEI and ensuring efficient washing.

  • Troubleshooting: If a full inhibition curve is not achieved, the concentration range of the test compound may need to be adjusted. If the compound has low solubility, the use of a co-solvent like DMSO (at a final concentration of <1%) may be necessary, with appropriate vehicle controls included in the experiment.

Data Presentation

ParameterDescriptionExpected Value
Radioligand [³H]WIN 35,428-
Kd of Radioligand Dissociation constant for DAT~2-5 nM
Test Compound 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane-
IC₅₀ Concentration for 50% inhibition of specific bindingTo be determined
Ki Inhibition constant (affinity) of the test compoundEstimated in the µM range

Conclusion

This application note provides a comprehensive and robust protocol for the initial characterization of the binding affinity of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane at the human dopamine transporter. The successful execution of this assay will yield crucial data (IC₅₀ and Ki values) that are essential for understanding the compound's pharmacological profile and for guiding future drug development efforts.

References

  • PubMed. (n.d.). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Retrieved from [Link]

  • ACS Publications. (2000). Journal of Medicinal Chemistry, 43(25). Retrieved from [Link]

  • PubMed. (n.d.). Effects of WIN 35428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats. Retrieved from [Link]

  • PMC - NIH. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • PubMed. (n.d.). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Retrieved from [Link]

  • PMC - NIH. (n.d.). Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. Retrieved from [Link]

  • PubMed. (n.d.). [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of binding of [3H]GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)-piperazine) to membranes and to solubilized membrane extracts from terminal field regions of mesolimbic, mesocortical and nigrostriatal dopamine pathways. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. Retrieved from [Link]

  • PubMed. (n.d.). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Retrieved from [Link]

  • PubMed. (n.d.). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. Retrieved from [Link]

Sources

Application Notes & Protocols for the Characterization of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a rigid bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and drug development. Its unique three-dimensional structure and the presence of two nitrogen atoms offer opportunities for the synthesis of diverse derivatives with potential therapeutic applications, including as ligands for opioid receptors.[1] The precise characterization of this foundational molecule is paramount for ensuring its identity, purity, and stability, which are critical prerequisites for its use in further chemical synthesis and biological screening.

These application notes provide a comprehensive guide to the analytical methods for the thorough characterization of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂[2]
Molecular Weight 216.33 g/mol [2]
CAS Number 108437-46-3[2]
Purity (Typical) ≥97%[2]
Appearance (Expected) White to off-white solidGeneral knowledge
Storage Store at 0-8 °C[3]

Structural Elucidation and Confirmation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended for a complete assignment of all proton and carbon signals.

Rationale for Experimental Choices: The rigid bicyclic core of the molecule results in a complex and often overlapping set of proton signals. Two-dimensional NMR techniques are therefore indispensable for resolving these signals and establishing connectivity within the molecule.[4]

Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence chemical shifts, and using different solvents can help to resolve overlapping signals.[5]

  • Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected chemical shift regions:

      • Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)

      • Benzylic protons (-CH₂-Ph): ~3.5-3.7 ppm (singlet or AB quartet, 2H)

      • Bicyclic core protons: A complex series of multiplets between ~1.5 and 3.5 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected chemical shift regions:

      • Aromatic carbons: ~127-140 ppm

      • Benzylic carbon: ~50-60 ppm

      • Bicyclic core carbons: ~20-70 ppm

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations within the bicyclic framework.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule, including the attachment of the benzyl group to the N9 position.[7]

Data Interpretation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structure Elucidation H1_NMR ¹H NMR (Identify proton environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Identify carbon environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition.

Rationale for Experimental Choices: Electron ionization (EI) is a classic technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization technique that is useful for confirming the molecular ion, especially when coupled with HRMS for accurate mass determination.[8]

Protocol for MS Analysis

  • Sample Preparation:

    • For GC-MS (EI): Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Amines can exhibit poor chromatographic peak shape, so derivatization may be necessary for GC analysis.[9]

    • For LC-MS (ESI): Dissolve the sample in a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

    • LC-MS (HRMS): A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization source.

  • Data Acquisition:

    • EI-MS: Acquire a full scan mass spectrum.

      • Expected Molecular Ion (M⁺•): m/z 216

      • Expected Key Fragments:

        • m/z 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group. This is often the base peak.[10]

        • m/z 125: Loss of the benzyl group ([M-C₇H₇]⁺)

        • Fragments arising from the cleavage of the bicyclic core.

    • ESI-HRMS: Acquire a full scan mass spectrum in positive ion mode.

      • Expected Protonated Molecule ([M+H]⁺): m/z 217.1705 (Calculated for C₁₄H₂₁N₂⁺: 217.1705)

Predicted Fragmentation Pathway

MS_Fragmentation Molecule [C₁₄H₂₀N₂]⁺• m/z 216 Fragment1 [C₇H₇]⁺ m/z 91 (Tropylium ion) Molecule->Fragment1 Benzylic Cleavage Fragment2 [C₇H₁₃N₂]⁺ m/z 125 Molecule->Fragment2 Loss of Benzyl Radical

Caption: Predicted major fragmentation pathway in EI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for Experimental Choices: The presence of C-H bonds in different environments (aromatic and aliphatic) and C-N bonds can be confirmed by their characteristic absorption frequencies. The absence of N-H stretching bands confirms the tertiary nature of both nitrogen atoms.

Protocol for FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹[11]

    • Aliphatic C-H stretch: ~2950-2850 cm⁻¹[11]

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹[11]

    • C-N stretch (aliphatic amine): ~1250-1020 cm⁻¹[12]

    • Absence of N-H stretch: No significant bands in the 3500-3300 cm⁻¹ region, confirming the tertiary nature of the amines.[12]

Purity Determination

Ensuring the purity of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is crucial for its intended use. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the preferred methods for this purpose.[13][14]

High-Performance Liquid Chromatography (HPLC)

Rationale for Method Development: The target molecule lacks a strong chromophore other than the benzyl group, which has a relatively low UV absorbance. Therefore, a UV detector set to a low wavelength (e.g., 210-220 nm) is recommended. For higher sensitivity, or if the benzyl group is not present in potential impurities, a derivatization approach or a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be employed.[15] A reversed-phase C18 column is a good starting point for method development.[16]

Protocol for HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute any potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to confirm the empirical formula.

Rationale for Experimental Choices: Combustion analysis is a standard and highly accurate method for determining the elemental composition of organic compounds.[17]

Protocol for Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dried sample.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Comparison:

ElementTheoretical % for C₁₄H₂₀N₂
Carbon (C) 77.73%
Hydrogen (H) 9.32%
Nitrogen (N) 12.95%

The experimentally determined values should be within ±0.4% of the theoretical values.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FT-IR for functional group identification, chromatography for purity assessment, and elemental analysis for empirical formula verification ensures the identity, purity, and quality of this important building block for drug discovery and development. Adherence to these protocols will provide researchers with the confidence needed to advance their scientific endeavors.

References

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. Available at: [Link]

  • Benzylamine - MassBank. Available at: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. Available at: [Link]

  • Key 2D NMR correlations used for the structure elucidation of compounds... - ResearchGate. Available at: [Link]

  • Figure S41. FTIR spectrum of N-benzylbenzamide (7). - ResearchGate. Available at: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • IR: amines. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - ResearchGate. Available at: [Link]

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    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

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  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho. Available at: [Link]

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Application Notes and Protocols: 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a versatile structural motif in medicinal chemistry, serving as a foundational element for the development of novel neuropharmacological agents. This guide provides an in-depth exploration of the application of this scaffold, with a specific focus on the N-benzyl substituted analogue, 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. While this particular compound often serves as a synthetic intermediate or a reference compound in structure-activity relationship (SAR) studies, the broader class of 3,9-diazabicyclo[4.2.1]nonane derivatives has demonstrated significant potential as ligands for various central nervous system (CNS) targets. This document will detail the synthesis, mechanism of action, and relevant protocols for the evaluation of these compounds, offering field-proven insights for researchers in neuropharmacology and drug discovery.

Introduction to the 3,9-Diazabicyclo[4.2.1]nonane Scaffold

The 3,9-diazabicyclo[4.2.1]nonane core is a bridged bicyclic amine that provides a rigid three-dimensional structure, making it an attractive scaffold for the design of ligands with high receptor specificity. Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The nitrogen atoms at positions 3 and 9 offer convenient points for chemical modification, allowing for the systematic exploration of the chemical space around the core structure.

Derivatives of this scaffold have been investigated for their activity at several key neuroreceptors, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The 9-azabicyclo[4.2.1]nonane cage is a key structural component of several natural and synthetic alkaloids that are agonists at nAChRs.[1]

  • Dopamine Receptors : Certain analogues have been synthesized and evaluated as ligands for D2-like dopamine receptors.

  • Opioid Receptors : Related diazabicyclic structures have shown affinity for μ-opioid receptors, suggesting a potential for analgesic applications.[2]

Synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane and its Derivatives

The synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold can be achieved through multi-step synthetic routes. A common approach involves a [3+2] cycloaddition reaction. For instance, a one-pot methodology for the diastereoselective synthesis of a 3,9-diazabicyclo[4.2.1]nonane-containing scaffold has been developed based on a three-component [3+2] cycloaddition followed by reduction and lactamization.

The introduction of the benzyl group at the N9 position is typically achieved through reductive amination or nucleophilic substitution. Further functionalization at the N3 position allows for the creation of a library of analogues for pharmacological screening.

Neuropharmacological Profile and Mechanism of Action

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,9-diazabicyclo[4.2.1]nonane have been synthesized as novel ligands for nAChRs, with some compounds exhibiting affinities in the higher nanomolar range for the α7 and α4β2 subtypes.[3] Interestingly, structure-activity relationship studies have indicated that the presence of a bulky substituent, such as a benzyl group, on the bispidine nitrogen can be detrimental to the binding affinity for α4β2 and α7 nAChRs.[3] This suggests that 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane itself may not be a potent nAChR ligand but serves as a crucial tool for understanding the steric requirements of the receptor's binding pocket.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α7 nicotinic acetylcholine receptor.

Materials:

  • Rat brain tissue homogenate (source of α7 nAChRs)

  • [³H]-MLA (Methyllycaconitine) as the radioligand

  • Test compounds (e.g., 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane and its derivatives)

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Unlabeled MLA or another high-affinity α7 nAChR ligand for determining non-specific binding

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step multiple times. The final pellet, containing the cell membranes, is resuspended in the binding buffer to a specific protein concentration.

  • Assay Setup: In a series of tubes, add the following in order:

    • Binding buffer

    • Test compound at various concentrations (or buffer for total binding)

    • Unlabeled ligand (e.g., MLA) at a high concentration for non-specific binding tubes

    • [³H]-MLA at a fixed concentration (typically at or below its Kd)

    • Membrane homogenate

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Assessment of CNS Activity - Rodent Behavioral Models

To assess the potential in vivo effects of 3,9-diazabicyclo[4.2.1]nonane derivatives on the central nervous system, various behavioral models in rodents can be employed. The choice of model depends on the hypothesized therapeutic application (e.g., cognitive enhancement, anxiolytic, antidepressant).

Example: Novel Object Recognition (NOR) Test for Cognitive Enhancement

Principle: This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. This preference reflects the animal's memory of the familiar object.

Procedure:

  • Habituation: Individually house the animals and handle them for several days before the test. On the day before the test, allow each animal to explore the empty testing arena for a short period.

  • Familiarization Phase (T1): Place two identical objects in the testing arena. Allow the animal to explore the objects for a set period (e.g., 5 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour). During this time, administer the test compound or vehicle.

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory performance. Compare the DI of the compound-treated group with the vehicle-treated group.

Data Presentation

Table 1: Binding Affinities of Selected 3,9-Diazabicyclo[4.2.1]nonane Derivatives at nAChRs

CompoundR Group at N3α7 nAChR Ki (nM)α4β2 nAChR Ki (nM)
An 7 6-chloro-3-pyridine92Data not available
An 13 Pyridazine> 50,000Data not available
Cy 8 Benzyl (on bispidine N)Significant decrease11,000-fold decrease

Data synthesized from available literature.[3]

Visualization of Concepts

Signaling Pathway

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron nAChR_Agonist nAChR Agonist (e.g., Diazabicyclononane derivative) nAChR α7 nAChR nAChR_Agonist->nAChR Binds to Ca_ influx Ca²⁺ Influx nAChR->Ca_ influx Activates NT_Release Neurotransmitter Release (e.g., Glutamate, ACh) Ca_ influx->NT_Release Triggers Postsynaptic_Receptors Postsynaptic Receptors NT_Release->Postsynaptic_Receptors Activates Neuronal_Excitation Neuronal Excitation Postsynaptic_Receptors->Neuronal_Excitation Cognitive_Function Modulation of Cognitive Function Neuronal_Excitation->Cognitive_Function

Caption: Proposed mechanism of cognitive enhancement via α7 nAChR agonism.

Experimental Workflow

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from rat brain) assay 2. Assay Setup (Membrane, Radioligand, Test Compound) prep->assay incubate 3. Incubation (to reach equilibrium) assay->incubate filter 4. Filtration (separate bound from unbound) incubate->filter wash 5. Washing (remove non-specific binding) filter->wash count 6. Scintillation Counting (measure radioactivity) wash->count analyze 7. Data Analysis (calculate Ki) count->analyze

Caption: Step-by-step workflow for a radioligand binding assay.

Conclusion and Future Directions

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a promising platform for the development of novel neuropharmacological agents. While 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane itself may exhibit reduced affinity for certain nAChR subtypes due to steric hindrance, it remains a valuable chemical entity for synthetic derivatization and for elucidating the structural requirements of receptor binding sites. Future research should focus on the synthesis and evaluation of a wider range of derivatives, exploring different substituents at both the N3 and N9 positions to optimize potency and selectivity for various CNS targets. The integration of computational modeling with chemical synthesis and pharmacological testing will be instrumental in rationally designing the next generation of therapeutics based on this versatile scaffold.

References

  • Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline - bonndoc. Available at: [Link]

  • Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes - MDPI. Available at: [Link]

  • Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS - PMC - PubMed Central. Available at: [Link]

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9-Benzyl-3,9-diazabicyclo[4.2.1]nonane for in vitro autoradiography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Autoradiographic Characterization of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane and its Analogs

Prepared by: Gemini, Senior Application Scientist

Abstract

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a rigid and structurally significant motif in medicinal chemistry, serving as a foundation for ligands targeting a variety of central nervous system (CNS) proteins. Derivatives have shown affinity for critical targets including monoamine transporters (dopamine, serotonin, and norepinephrine) and opioid receptors.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of a radiolabeled version of the parent compound, 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, for in vitro autoradiography. While a standardized protocol for this specific compound is not yet established in public literature, this document synthesizes field-proven methodologies for its likely biological targets. We will detail the scientific rationale behind experimental design, provide robust, step-by-step protocols for tissue preparation and binding assays, and discuss the principles of data analysis and interpretation, thereby creating a self-validating system for its characterization.

Scientific Background and Rationale

The 3,9-Diazabicyclo[4.2.1]nonane Core: A Privileged Scaffold

The bicyclic structure of 3,9-diazabicyclo[4.2.1]nonane imparts significant conformational rigidity compared to more flexible structures like homopiperazine.[1] This rigidity is highly advantageous in drug design, as it reduces the entropic penalty of binding to a target protein and can lead to higher affinity and selectivity. The scaffold has been successfully modified to produce potent ligands for a range of CNS targets, making the parent compound, 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, a valuable starting point for novel radiotracer development.[3][4]

Principle of In Vitro Receptor Autoradiography

In vitro autoradiography is a high-resolution quantitative technique used to map the anatomical distribution and density of receptors, transporters, or other binding sites within tissue sections.[5][6] The core principle involves incubating a thinly sliced tissue section with a specific radiolabeled ligand (a molecule that binds to the target of interest). After washing away unbound ligand, the tissue is apposed to a radiosensitive film or phosphor imaging plate. The radioactive decay from the bound ligand creates a two-dimensional image, where the signal intensity directly corresponds to the density of binding sites in specific anatomical regions.[6][7] This method provides crucial information on both the precise localization of a drug target and the binding characteristics of a novel compound.

Potential Pharmacological Targets

Based on the known activities of its derivatives, a radiolabeled version of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is hypothesized to interact with one or more of the following CNS targets:

  • Monoamine Transporters (DAT, SERT, NET): These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft and are primary targets for antidepressants and psychostimulants.[8][9][10] The structural similarity of the diazabicyclononane core to other known transporter ligands makes this a primary avenue for investigation.[1][11]

  • Opioid Receptors (μ, δ, κ): Several diazatricyclodecane derivatives, which share structural similarities, have demonstrated high affinity and selectivity for the μ-opioid receptor, a key target for analgesics.[2][12]

  • Nicotinic Acetylcholine Receptors (nAChRs): Certain 3,9-diazabicyclo[4.2.1]nonane derivatives have been shown to bind to nAChRs, particularly the α7 and α4β2 subtypes, which are involved in cognitive function.[4]

Pre-Experimental Design and Strategy

The success of any autoradiography experiment hinges on meticulous planning. The causality behind each choice is critical for generating reliable and reproducible data.

Radioligand Selection and Synthesis Strategy

Currently, a commercial radiolabeled version of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is unavailable. A custom radiosynthesis is required.

  • Choice of Isotope:

    • Tritium ([³H]): Offers the highest spatial resolution, making it ideal for detailed anatomical mapping. Its long half-life (12.3 years) allows for flexibility in experimental timelines. Tritiation would likely be achieved via catalytic reduction of a halogenated precursor.

    • Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]): These positron emitters are used for PET imaging but are invaluable for initial characterization via autoradiography.[6] Their short half-lives ([¹¹C] = 20.4 min; [¹⁸F] = 109.8 min) demand a highly efficient and rapid workflow. Radiolabeling would likely involve alkylation of a des-benzyl precursor with a [¹¹C]methyl or [¹⁸F]fluoroethyl/benzyl group.

  • Prerequisite Characterization: Before proceeding to autoradiography with tissue, the synthesized radioligand's binding affinity (Kd) and selectivity profile must be determined using cell membrane or tissue homogenate binding assays. This data is essential for selecting the appropriate radioligand concentration for the main experiment.

Biological Tissue Selection

The choice of animal model and brain tissue is dictated by the expected target distribution.

  • Rat or Mouse Brain: Cost-effective and well-characterized neuroanatomically. Ideal for initial screening.

  • Non-Human Primate or Human Post-Mortem Brain: Offers higher translational relevance due to greater homology with the human CNS.[13]

The specific brain regions to be analyzed should be chosen based on the high density of the potential targets.

Potential Target Primary Brain Regions of Interest Rationale for Selection
Dopamine Transporter (DAT) Caudate-Putamen (Striatum), Nucleus AccumbensThese regions contain the highest density of dopaminergic nerve terminals and DAT in the brain.[9][14]
Serotonin Transporter (SERT) Dorsal Raphe, Thalamus, Hypothalamus, Amygdala, Cingulate CortexReflects the distribution of serotonergic projections throughout the brain.[13][15]
Norepinephrine Transporter (NET) Locus Coeruleus, Thalamus, HypothalamusCorresponds to the major noradrenergic nuclei and their projection areas.[8][16]
μ-Opioid Receptor Thalamus, Striatum, Cortex (Lamina IV), AmygdalaThese areas are critical for pain modulation, reward, and emotional processing mediated by μ-opioid receptors.[2]

Experimental Workflows and Protocols

The following protocols are designed to be self-validating through the mandatory inclusion of controls for non-specific binding.

Workflow Overview

autoradiography_workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis tissue_harvest 1. Harvest & Freeze Brain Tissue sectioning 2. Cryosectioning (16-20 µm) tissue_harvest->sectioning mounting 3. Thaw-Mount onto Slides sectioning->mounting storage 4. Store at -80°C mounting->storage preincubation 5. Pre-incubation (Remove Endogenous Ligands) storage->preincubation incubation 6. Incubate with Radioligand preincubation->incubation total_binding Total Binding (Radioligand only) incubation->total_binding nsb Non-Specific Binding (Radioligand + Displacer) incubation->nsb washing 7. Wash Slides (Remove Unbound Ligand) incubation->washing drying 8. Dry Slides washing->drying exposure 9. Expose to Film/Phosphor Screen drying->exposure scanning 10. Scan & Digitize Image exposure->scanning quantification 11. Quantify Optical Density scanning->quantification calculation 12. Calculate Specific Binding quantification->calculation

Caption: General workflow for in vitro receptor autoradiography.

Protocol 1: Tissue Preparation (Universal)

Rationale: Proper tissue handling is paramount to preserve both tissue morphology and protein integrity. Rapid freezing prevents the formation of ice crystals that can damage cellular structures.[17]

  • Tissue Harvesting: Following approved institutional animal care guidelines, euthanize the animal (e.g., by decapitation). Immediately dissect the brain and place it in a brain mold to maintain its shape.[17]

  • Freezing: Snap-freeze the brain by immersion in isopentane chilled with dry ice or liquid nitrogen for 30-60 seconds until fully frozen. This rapid process minimizes tissue degradation.

  • Storage: Transfer the frozen brain to a sealed container and store it at -80°C. Tissue can be stored for several months to years without significant loss of receptor binding.[17]

  • Sectioning: In a cryostat maintained at -16°C to -20°C, cut coronal or sagittal sections of the brain at a thickness of 16-20 µm.[5]

  • Mounting: Thaw-mount the frozen sections onto gelatin-coated or commercially available charged microscope slides (e.g., Superfrost Plus). This ensures the sections adhere firmly throughout the assay.

  • Slide Storage: Place the mounted slides in slide boxes, desiccate, and store at -80°C until the day of the experiment.

Protocol 2: Autoradiography for Monoamine Transporters (DAT, SERT, or NET)

Rationale: Buffer composition is optimized to maintain protein stability and physiological pH. The pre-incubation step is crucial to wash away any endogenous neurotransmitters (dopamine, serotonin, etc.) that would otherwise compete with the radioligand for binding sites.[5] The inclusion of a selective "displacer" in the non-specific binding (NSB) condition is the cornerstone of a valid experiment; it defines the portion of the signal that is not due to specific binding to the target.

  • Slide Preparation: Remove slides from the -80°C freezer and allow them to warm to room temperature for at least 30 minutes in a desiccator.

  • Pre-incubation: Place the slides in a rack and immerse them in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 20 minutes to rehydrate the tissue and dissociate endogenous ligands.

  • Incubation:

    • Total Binding: Transfer the slides to fresh Assay Buffer containing the radiolabeled 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane at a concentration approximating its Kd (e.g., 1-5 nM). Incubate for 60-90 minutes at room temperature.

    • Non-Specific Binding (NSB): For an adjacent set of slides, perform the same incubation but add a high concentration of a selective displacer to the buffer. The choice of displacer is critical for target validation.

Target Recommended Displacer Working Concentration
DAT GBR 12909 or Nomifensine10 µM
SERT Citalopram or Fluoxetine10 µM
NET Desipramine or Reboxetine10 µM
  • Washing: To terminate the binding reaction and remove unbound radioligand, perform a series of washes in ice-cold Assay Buffer. A typical sequence is 2 x 5-minute washes.[5] This is followed by a quick dip (5-10 seconds) in ice-cold deionized water to remove buffer salts that can interfere with imaging.[5]

  • Drying: Rapidly dry the slides under a stream of cool, dry air or with a fan.

  • Exposure: Arrange the dried slides in an X-ray cassette. In a darkroom, appose the slides to a sheet of autoradiography film (e.g., tritium-sensitive film for [³H]) or a phosphor imaging screen, ensuring close contact. Include a set of calibrated radioactive standards of the same isotope to allow for later quantification.

  • Storage & Development: Store the cassette protected from light at 4°C or room temperature. Exposure time can range from days (for ¹⁸F) to weeks or months (for ³H), depending on the isotope and binding site density. Develop the film or scan the phosphor screen according to the manufacturer's instructions.

Data Analysis and Interpretation

Image Quantification

The resulting autoradiograms are digitized using a scanner or phosphor imager. Image analysis software is then used to quantify the results.[18]

  • Region of Interest (ROI) Definition: Using a neuroanatomical atlas, draw ROIs around specific brain structures on the digitized images (e.g., caudate, cortex, hippocampus).[5]

  • Optical Density Measurement: The software measures the average optical density (or photostimulated luminescence for phosphor screens) within each ROI for both the "Total Binding" and "Non-Specific Binding" slides.

  • Standard Curve Generation: A standard curve is generated from the optical density values of the co-exposed radioactive standards. This allows for the conversion of optical density values into absolute units of radioactivity (e.g., fmol/mg tissue).

Calculation of Specific Binding

The specific binding is the signal of interest and is calculated by subtracting the non-specific signal from the total signal for each brain region.[5]

Specific Binding = Total Binding - Non-Specific Binding

A high ratio of specific-to-non-specific binding is indicative of a successful and reliable radioligand.

Target Validation Logic

Caption: Decision tree for primary target validation.

References

  • Smolecule. (n.d.). 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.
  • Wiley Online Library. (2000). Synthesis, lipophilicity and structure of 2,5‐disubstituted 1, 3, 5‐dithiazine derivatives. ChemInform.
  • Bonndoc. (n.d.). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. University of Bonn.
  • ResearchGate. (2020). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • National Institutes of Health (NIH). (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC.
  • Forschungszentrum Jülich. (2025). Autoradiography.
  • ResearchGate. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold.
  • PubMed Central. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements.
  • PubMed. (n.d.). Quantitative autoradiography of ligands for dopamine receptors and transporters in brain of Göttingen minipig: comparison with results in vivo.
  • PubMed Central. (2004). Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain.
  • PubMed Central. (n.d.). SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS.
  • ResearchGate. (n.d.). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements.
  • Journal of Nuclear Medicine. (2010). Molecular Imaging of the Dopamine Transporter.
  • PubMed Central. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors.
  • PubMed. (1993). Autoradiographic analysis of serotonin receptors and transporter in kindled rat brain.
  • Advanced ChemBlocks. (n.d.). 9-benzyl-3,9-diazabicyclo[4.2.1]nonane.
  • PubMed. (n.d.). Autoradiographic imaging of the serotonin transporter in the brain of rats and pigs using S-([18F]fluoromethyl)-(+)-McN5652.
  • MDPI. (2023). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter.
  • Taylor & Francis eBooks. (n.d.). Tissue Preparation For Autoradiography the Autoradiographic Process.
  • reposiTUm. (2018). Photoswitchable Monoamine Transporter Ligands.
  • ACS Publications. (2000). Journal of Medicinal Chemistry Vol. 43 No. 25.
  • YouTube. (2023). How to Analyse Phosphor/Autoradiography/PET Images With Phoretix Toolbox.
  • Taylor & Francis. (n.d.). Autoradiography – Knowledge and References.
  • JoVE. (2019). Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets.
  • Richtlijnendatabase. (n.d.). Dopamine Transporter and Receptor Scintigraphy.

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Application Note: Chiral Resolution of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Enantiomers

[1]

Abstract & Introduction

The diazabicyclo[4.2.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for high-affinity ligands targeting nicotinic acetylcholine receptors (nAChR) and opioid receptors. Specifically, 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane acts as a critical intermediate in the synthesis of anatoxin-a analogs and novel analgesics.

Due to the unequal bridge lengths (4, 2, and 1 atoms), the bridgehead carbons (C1 and C6) are stereogenic, rendering the molecule chiral (C1-C6 asymmetry). As biological activity often resides in a single enantiomer, the resolution of the racemic mixture is a critical step in drug development.

This Application Note provides a comprehensive protocol for the chiral separation of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. We prioritize Immobilized Polysaccharide HPLC for robustness and Supercritical Fluid Chromatography (SFC) for preparative scalability.

Physicochemical Context & Separation Strategy

The Challenge: Basicity and Conformational Rigidity
  • Basicity: The molecule contains two nitrogen atoms. N9 is tertiary (benzylated) and sterically hindered. N3 is a secondary amine and highly basic (pKa

    
     9.5–10.5). Without proper mobile phase modification, N3 will interact strongly with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution.
    
  • Steric Bulk: The bicyclic cage is rigid. Chiral recognition relies on the ability of the selector (stationary phase) to form inclusion complexes or specific H-bonding networks with this rigid 3D structure.

Strategic Approach

We utilize Amylose-based stationary phases (specifically Amylose tris(3-chloro-5-methylphenylcarbamate)) due to their proven ability to resolve bulky bicyclic amines.

  • Primary Mode: Normal Phase (NP-HPLC) for analytical screening.

  • Secondary Mode: SFC for high-throughput purification (Green Chemistry).

  • Mandatory Additive: Diethylamine (DEA) or Triethylamine (TEA) (0.1%) is required to suppress silanol ionization.

Protocol 1: Analytical Screening (NP-HPLC)

This protocol serves as the starting point for determining enantiomeric excess (ee%).

Instrumentation & Materials
  • System: HPLC with binary pump and Diode Array Detector (DAD).

  • Column: CHIRALPAK® IG (Immobilized Amylose derivative) | 4.6 mm x 250 mm, 5 µm.

    • Rationale: The immobilized phase allows the use of a wider range of solvents (like DCM or THF) if solubility is an issue, unlike coated phases (AD/OD).

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA).

Method Parameters[2][3][4][5][6][7][8]
ParameterSettingNotes
Mobile Phase n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)High hexane content maximizes chiral recognition.
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°CLower temperature often improves resolution (

) for rigid bicycles.
Detection UV @ 254 nmThe benzyl chromophore provides strong absorbance.
Injection Vol. 5–10 µLSample conc: 1.0 mg/mL in Mobile Phase.
Step-by-Step Execution
  • Column Conditioning: Flush the column with Mobile Phase for 30 mins to equilibrate the DEA additive.

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Racemate Injection: Inject the racemic standard to establish retention times (

    
     and 
    
    
    ) and Resolution (
    
    
    ).
    • Target:

      
       (Baseline separation).
      
  • Optimization:

    • If

      
      : Decrease Ethanol to 5% or switch to Isopropanol (IPA).
      
    • If Tailing: Increase DEA to 0.2%.

Protocol 2: Preparative Scale-Up (SFC)

For isolating gram-quantities of enantiomers, SFC is superior due to lower viscosity (higher flow rates) and easier solvent removal.

Instrumentation
  • System: Prep-SFC system with CO2 pump and co-solvent pump.

  • Column: CHIRALPAK® IG or CHIRALPAK® AD-H | 20 mm x 250 mm, 5 µm.

Method Parameters[1][2][3][4][5][6][8]
ParameterSettingRationale
Mobile Phase A CO2 (Supercritical)Non-polar, low viscosity carrier.
Mobile Phase B Methanol + 0.2% DEAMethanol is a stronger eluent than EtOH in SFC; DEA is crucial.
Gradient Isocratic 15% BStart isocratic. Gradient 10-30% if peaks are late.
Back Pressure 120 barMaintains supercritical state.
Temperature 35°CSlightly elevated to ensure CO2 density stability.
Throughput ~70 mg/hourEstimated based on stack injections.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for method development, ensuring a "Fail-Fast" approach to save solvent and time.

MethodDevelopmentStartStart: Racemic9-Benzyl-3,9-diazabicyclo[4.2.1]nonaneSolubilityCheck Solubility:Hexane/EtOH vs. MeOHStart->SolubilityScreen1Screen 1: Chiralpak IGHex/EtOH/DEA (90:10:0.1)Solubility->Screen1Soluble in NPDecision1Resolution (Rs) > 1.5?Screen1->Decision1Optimize1Optimize:Switch Modifier to IPAReduce Temp to 15°CDecision1->Optimize1No (Partial Sep)Screen2Screen 2: Chiralpak AD-HHex/IPA/DEA (95:5:0.1)Decision1->Screen2No (Co-elution)SFC_TransTransfer to SFC(Scale Up)Decision1->SFC_TransYesOptimize1->Decision1Screen2->SFC_TransRs > 1.5Final_MethodFinal Protocol:CO2 / MeOH / DEASFC_Trans->Final_Method

Figure 1: Strategic workflow for chiral method development, prioritizing immobilized phases (IG) before coated phases (AD-H).

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between the secondary amine (N3) and residual silanols on the silica support.Increase Base: Raise DEA concentration to 0.2% or 0.3%. Ensure the column is fully equilibrated (min 20 column volumes).
Fronting Peaks Solubility mismatch or column overload (common in Prep).Sample Prep: Dissolve sample in the mobile phase, not pure ethanol. Reduce injection volume.
Retention Time Shift Formation of carbamates in situ (reaction of amine with CO2 in SFC).Check Modifier: Ensure Methanol is used (protic solvent helps). Increase temperature slightly to destabilize carbamates.
Low Resolution Conformational fit is poor.Switch Selector: Move from Amylose (IG/AD) to Cellulose (IC/OD). The helical pitch differs, potentially accommodating the [4.2.1] cage better.

References

  • Chemical Synthesis Context

    • Krasavin, M., et al. "[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold."[1] Chemistry of Heterocyclic Compounds, 2017, 53(4), 468–473.[1] Link

  • Chiral Separation of Bicyclic Amines

    • Chiral Technologies. "Separation of Basic Compounds: Strategies for Chiral HPLC." Application Guide. Link

  • Toribio, L., et al. "Chiral separation of anatoxin-a enantiomers by HPLC and SFC." Journal of Chromatography B, 2008.
  • General Protocol Source

    • Francotte, E. "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, 2001. Link

Disclaimer: This protocol is a guideline based on structural analogs and standard industry practices for bicyclic diamines. Optimization of % organic modifier may be required for specific batches.

Troubleshooting & Optimization

Troubleshooting low yield in 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DBCN-421-YIELD Subject: Troubleshooting Low Yield & Impurity Profiles in Diazabicyclo[4.2.1]nonane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 9-benzyl-3,9-diazabicyclo[4.2.1]nonane is a challenging protocol involving the ring expansion of a rigid bicyclic ketone. Unlike the thermodynamically stable [3.3.1] (granatane) systems formed via double Mannich condensations, the [4.2.1] skeleton is typically accessed via a Schmidt rearrangement of N-benzylnortropinone (8-benzyl-8-azabicyclo[3.2.1]octan-3-one).

Low yields in this workflow are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical phases: Regiocontrol during expansion , Lactam reduction efficiency , and Diamine isolation .

This guide deconstructs these failure modes into actionable troubleshooting steps.

Module 1: The Synthetic Pathway & Critical Control Points

To troubleshoot effectively, we must first visualize the standard industrial route and identify where mass balance is lost.

Workflow Visualization

G cluster_0 Critical Failure Point: Regioselectivity Start Start: N-Benzylnortropinone (8-benzyl-8-azabicyclo[3.2.1]octan-3-one) Step1 Step 1: Schmidt Rearrangement (NaN3 / H+) Start->Step1 Activation Inter Intermediate: Azidohydrin Species Step1->Inter HN3 Addition Lactam Lactam Intermediate (9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one) Inter->Lactam Migration (N2 loss) Step2 Step 2: Reduction (LiAlH4 / THF) Lactam->Step2 Purification Product Final Product: 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Step2->Product Workup

Figure 1: The standard synthetic route involves a ring expansion followed by a reduction. The Schmidt rearrangement is the primary bottleneck for yield.

Module 2: Troubleshooting The Schmidt Rearrangement

Symptom: Dark reaction mixture, tar formation, or recovery of starting material. Core Issue: The Schmidt reaction involves the in situ generation of hydrazoic acid (HN


), which is explosive and highly toxic. Poor yield often stems from inefficient HN

trapping or competing fragmentation pathways.
Diagnostic FAQ

Q: My LCMS shows a mass corresponding to the starting material even after 24 hours. Why?

  • Root Cause: Inefficient generation of HN

    
     or biphasic kinetics. Sodium azide (NaN
    
    
    
    ) is not soluble in the organic solvents (DCM/CHCl
    
    
    ) typically used for the ketone.
  • The Fix:

    • Acid Media: Switch from Polyphosphoric Acid (PPA) to Methanesulfonic acid (MsOH) or TFA/DCM . PPA is too viscous and often traps the azide, preventing reaction.

    • Phase Transfer: If using a biphasic system (CHCl

      
      /H
      
      
      
      O), add a phase transfer catalyst (e.g., TEBA) to facilitate azide migration.

Q: I see multiple peaks with the correct mass (M+15) for the lactam. What are they?

  • Root Cause: Regioisomerism. The methylene group migration (desired) competes with the bridgehead carbon migration.

  • The Fix:

    • Thermodynamic Control: The migration of the methylene group (to form the [4.2.1] system) is generally preferred over the bridgehead migration (which would form a [3.3.1] urea-type system) due to the stability of the resulting carbocation intermediate.

    • Protocol Adjustment: Maintain the temperature strictly between 0°C and 5°C during NaN

      
       addition. Higher temperatures promote non-selective migration and polymerization.
      

Q: The reaction turned into a black tar.

  • Root Cause: The "Schmidt polymerization." Excess acid + heat causes the amine product to polymerize or degrade.

  • The Fix:

    • Stoichiometry: Use exactly 1.1 to 1.2 equivalents of NaN

      
      . Excess azide leads to poly-amination.
      
    • Quench: Do not pour water into the acid. Pour the reaction mixture slowly into ice-ammonia to basify immediately, preventing acid-catalyzed degradation of the lactam.

Module 3: Optimizing the Reduction (Lactam to Diamine)

Symptom: Low mass recovery, "gummy" solids, or presence of hydroxylamine impurities. Core Issue: The urea-like character of the bridgehead lactam makes it resistant to reduction, and aluminum salts trap the basic diamine during workup.

Protocol Optimization Table
VariableStandard Protocol (High Risk)Optimized Protocol (High Yield)Rationale
Reagent LiAlH

(1.5 equiv)
LiAlH

(4.0 equiv)
Lactams in bridged systems are sterically hindered; excess hydride is required to drive kinetics.
Solvent Diethyl EtherTHF or Dioxane (Reflux) Higher boiling points are needed to overcome the activation energy of the reduction.
Quench Fieser (Water/NaOH/Water)Glauber's Salt (Na

SO

·10H

O)
Fieser workup often forms a gel that traps the amine. Glauber's salt releases water slowly, forming a granular solid that filters easily.
Extraction DCMCHCl

:IPA (3:1)
The product is highly polar. DCM alone is insufficient to extract it from the aqueous aluminum salts.

Module 4: Isolation & Purification

Symptom: Product streaks on TLC; low recovery from column chromatography. Core Issue: 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a diamine with high pKa. It binds irreversibly to the acidic silanols on silica gel.

Purification Logic Tree

Troubleshooting Start Crude Amine Mixture Check Check Purity (NMR) Start->Check Pure >90% Pure? Check->Pure Yes Distillation (Kugelrohr) High Vac (<0.1 mmHg) Pure->Yes Yes No Chromatography Required Pure->No No Method1 Method A: Alumina (Basic) Activity Grade III No->Method1 Preferred Method2 Method B: Amine-Silica (DCM/MeOH/NH4OH) No->Method2 Alternative

Figure 2: Purification decision matrix. Avoid standard silica gel chromatography to prevent irreversible adsorption.

Best Practice: The "Amine Wash"

If you must use standard silica:

  • Pre-elute the column with 1% Triethylamine (TEA) in Hexanes.

  • Use a mobile phase of DCM : MeOH : NH

    
    OH (90 : 9 : 1) .
    
  • Warning: Do not use acetone; it reacts with secondary amines to form enamines/imines.

References

  • Schmidt Reaction Mechanisms & Reviews

    • Krow, G. R. (1981). The Schmidt Reaction: Recent Developments. Tetrahedron, 37(15), 2697-2724.

    • Aubé, J., & Milligan, G. L. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society, 113(23), 8965-8966.

  • Synthesis of Diazabicyclo Systems

    • Organic Syntheses, Coll. Vol. 5, p. 555 (1973); Vol. 44, p. 53 (1964). (Provides baseline handling for bicyclic amines).

    • Press, J. B., et al. (1986). Synthesis and Pharmacology of 3,9-Diazabicyclo[4.2.1]nonanes. Journal of Medicinal Chemistry. (Foundational text for this specific scaffold).
  • Troubleshooting Workups

    • Ragan, J. A., et al. (2018). Safety and Scale-Up of the Schmidt Reaction. Organic Process Research & Development.

Disclaimer: This guide is for research purposes only. The Schmidt reaction utilizes hydrazoic acid, which is acutely toxic and explosive. All procedures must be conducted in a fume hood behind a blast shield.

Optimizing reaction conditions for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. The 3,9-diazabicyclo[4.2.1]nonane core is a conformationally restricted diamine that serves as a crucial building block in medicinal chemistry, particularly for developing ligands for opioid and dopamine receptors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3,9-diazabicyclo[4.2.1]nonane core?

The synthesis of the 3,9-diazabicyclo[4.2.1]nonane skeleton is non-trivial and generally relies on multi-step sequences. A highly effective and modern approach involves a one-pot, three-component [3+2] cycloaddition reaction, followed by intramolecular reduction and lactamization.[1] This method offers excellent diastereoselectivity and step economy. The key steps are:

  • Formation of an Azomethine Ylide: An α-amino acid ester (like L-alanine methyl ester) reacts with an appropriate aldehyde in the presence of a base.

  • [3+2] Cycloaddition: The in situ-generated azomethine ylide (a 1,3-dipole) reacts with a dipolarophile, such as N-benzylmaleimide, to form the pyrrolidine ring, establishing the core bicyclic structure.

  • Reductive Cyclization: A nitro or azide group, pre-installed on the aldehyde, is reduced to an amine, which then undergoes intramolecular lactamization to complete the bicyclic system.[1]

Alternative, though less common, methods might include complex cyclization reactions or ring expansions of smaller bicyclic systems like nortropinones.[3]

Q2: Why is a benzyl group typically used at the N9 position?

The benzyl group serves multiple strategic roles in this synthesis:

  • Directing Group & Protecting Group: In many synthetic approaches, benzylamine is a primary starting material, directly incorporating the benzyl group into the final structure. It acts as a robust protecting group for the bridgehead nitrogen, which is often more reactive. It is stable to a wide range of reaction conditions, including reductions and mild acidic or basic conditions.

  • Facilitating Purification: The aromatic nature of the benzyl group aids in visualization by UV light during thin-layer chromatography (TLC) and can assist in purification by column chromatography.

  • Debenzylation Potential: The benzyl group can be readily removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the free secondary amine.[4] This allows for late-stage functionalization at the N9 position, enabling the synthesis of diverse compound libraries from a common intermediate.

Q3: How can I effectively monitor the progress of the reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method. Use a solvent system that provides good separation of your starting materials and product (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures). Staining with potassium permanganate or ninhydrin can be effective for visualizing amines if they are not UV-active.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. A reverse-phase C18 column with a gradient of water (often with 0.1% formic acid or phosphoric acid) and acetonitrile is a common starting point.[4] This allows you to quantify the consumption of starting materials and the formation of the product accurately.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the reaction's progress by observing the disappearance of starting material signals and the appearance of characteristic product peaks.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues. A systematic approach is required to diagnose the cause.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Reagent Quality/Purity The [3+2] cycloaddition is sensitive to the purity of the aldehyde and the amino acid ester. Aldehydes can oxidize to carboxylic acids on storage, and amino acid esters can hydrolyze.Use freshly distilled or purified aldehydes. Ensure the amino acid ester hydrochloride is dry and of high purity. Confirm reagent identity and purity via NMR before starting.
Ineffective Azomethine Ylide Formation The formation of the key azomethine ylide intermediate requires a base to deprotonate the ammonium salt of the amino acid ester. Insufficient or inappropriate base will halt the reaction at the first step.Ensure the base (e.g., triethylamine) is added in at least stoichiometric amounts (1.0-1.2 equivalents) relative to the amino acid ester hydrochloride. The base should be fresh and dry.
Sub-optimal Reaction Temperature Cycloaddition reactions have a specific activation energy. A temperature that is too low will result in a sluggish or stalled reaction. Conversely, a temperature that is too high can lead to decomposition and side reactions.The optimal temperature for the cycloaddition is often between 65-80°C.[1] If the reaction is not progressing, consider increasing the temperature in 10°C increments. For the subsequent reduction/cyclization, a higher temperature (e.g., 80°C) may be necessary.[1]
Presence of Water While some steps may tolerate water, the initial formation of the iminium intermediate (precursor to the ylide) can be hindered by excess water due to competitive hydrolysis.Use anhydrous solvents. If using reagents that may be hydrated (like certain salts), dry them in a vacuum oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Problem 2: Formation of Multiple Side Products

The appearance of multiple spots on a TLC plate indicates competing reaction pathways.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Dimerization/Polymerization The azomethine ylide or the maleimide can react with themselves if the desired cycloaddition is slow. This is more likely at higher concentrations or temperatures.Maintain controlled addition of one reagent to the others (slow addition via syringe pump). Avoid excessively high temperatures. Ensure efficient stirring.
Epimerization The stereocenters formed during the reaction can potentially epimerize under harsh basic or acidic conditions, leading to diastereomeric mixtures that are difficult to separate.Use a mild, non-nucleophilic base like triethylamine. Avoid unnecessarily long reaction times and high temperatures. Buffer the reaction mixture if necessary.
Incomplete Reduction/Cyclization If the intermediate from the cycloaddition step is observed, it indicates a problem with the subsequent reduction and lactamization.Ensure the reducing agent (e.g., zinc dust) is active and used in sufficient excess (e.g., 6 equivalents). The presence of an acid like acetic acid is often crucial for this step.[1] Ensure the temperature is adequate for the cyclization to occur.
Problem 3: Difficulty in Product Purification

The final product, being a tertiary diamine, can be challenging to purify.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Product is a Basic Oil Many amines, especially bicyclic ones, are viscous oils or low-melting solids that are difficult to crystallize and may streak on silica gel columns.1. Column Chromatography: Use a gradient elution of dichloromethane/methanol or ethyl acetate/hexane. Deactivate the silica gel with 1-2% triethylamine in the eluent to prevent streaking.[5] 2. Salt Formation: Convert the final product to its hydrochloride or hydrobromide salt by treating the free base in a solvent like ether or ethyl acetate with HCl gas or an ethereal HCl solution. The resulting salt is often a crystalline solid that can be easily purified by recrystallization.
Co-elution with Byproducts Byproducts may have similar polarity to the desired compound, making chromatographic separation difficult.Modify the solvent system for chromatography. A common strategy for separating amines is to use a system with a small amount of ammonium hydroxide in methanol mixed with the primary eluent (e.g., 95:5:0.5 CH₂Cl₂:MeOH:NH₄OH).
Product Instability on Silica Gel The acidic nature of standard silica gel can cause degradation of sensitive amines.Use neutral or basic alumina for chromatography instead of silica gel. Alternatively, use silica gel that has been pre-treated with a base as described above.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the one-pot synthesis of a 3,9-diazabicyclo[4.2.1]nonane scaffold, which can be adapted for the 9-benzyl derivative.[1]

ParameterRecommended ConditionRationale
Solvent (Step 1) Methanol (MeOH)Good solvent for the initial [3+2] cycloaddition components.
Solvent (Step 2) MeOH : H₂O (3:1)The addition of water improves solubility for the zinc reduction and subsequent lactamization.
Base Triethylamine (Et₃N)Mild organic base, effective for generating the azomethine ylide without causing side reactions.
Temperature 65 - 80 °CProvides a balance between reaction rate and stability of intermediates.
Reducing Agent Zinc Dust / Acetic AcidEffective and relatively mild conditions for the reduction of an aromatic nitro or azide group to an amine.
Reaction Time 12 - 16 hoursTypically sufficient for the reaction sequence to reach completion. Monitor by TLC/HPLC.
Step-by-Step Protocol: One-Pot Synthesis

This protocol is adapted from established literature for the synthesis of the core scaffold and is a reliable starting point.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add L-alanine methyl ester hydrochloride (1.2 equiv), 2-azidobenzaldehyde (1.1 equiv), and N-benzylmaleimide (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous methanol. To this suspension, add triethylamine (1.2 equiv) dropwise at room temperature.

  • Cycloaddition: Heat the reaction mixture to 65°C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials and formation of the cycloaddition intermediate.

  • Reduction and Cyclization: Change the solvent to a 3:1 mixture of Methanol:Water. Add acetic acid (4.0 equiv) followed by zinc dust (6.0 equiv) in portions to control any exotherm. Heat the mixture to 80°C and stir for an additional 8-12 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the zinc salts, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N) using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

Visualizations

General Synthetic Workflow

G reagents 1. Combine Starting Materials (Amino Acid, Aldehyde, Maleimide) cycloaddition 2. [3+2] Cycloaddition (MeOH, Et3N, 65°C) reagents->cycloaddition reduction 3. Reductive Cyclization (Zn, AcOH, 80°C) cycloaddition->reduction workup 4. Aqueous Workup & Extraction reduction->workup purification 5. Column Chromatography or Salt Formation workup->purification product Pure 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane purification->product

Caption: High-level workflow for the one-pot synthesis.

Troubleshooting Decision Tree

G start Low Yield or Stalled Reaction? cause1 Reagent Issue? start->cause1 Systematically check... cause2 Condition Issue? start->cause2 sol1a Check Purity (NMR, Fresh Reagents) cause1->sol1a Purity? sol1b Verify Stoichiometry cause1->sol1b Ratios? sol2a Increase Temperature (Incrementally) cause2->sol2a Temp? sol2b Ensure Anhydrous Conditions cause2->sol2b Moisture? sol2c Check Base Activity & Equivalents cause2->sol2c Base?

Caption: Decision tree for diagnosing low-yield issues.

References

  • Kadikova, G. N., D’yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 133-153. [Link]

  • ResearchGate. (2021). (PDF) Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. [Link]

  • Zhang, X., Legris, M., Muthengi, A., & Zhang, W. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468–473. [Link]

  • Gopishetty, B., et al. (2011). Synthesis and evaluation of ligands for D2-like receptors: the role of common pharmacophoric groups. Bioorganic & Medicinal Chemistry, 19(21), 6422-6433. [Link]

  • Google Patents. (2003). DE60319989T2 - Diazabicyclonone and decantine derivatives and their use as opioid receptor ligands.
  • Fandrick, D. R., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Organic Process Research & Development, 27(9), 1649–1657. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Semantic Scholar. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • ResearchGate. (2015). Bicyclic Conformationally Restricted Diamines. [Link]

  • Kaur, A., Kaushal, S., Badru, R., Singh, Y., & Singh, A. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. [Link]

Sources

Technical Support Center: 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile bicyclic diamine. Here, we provide in-depth troubleshooting advice and detailed experimental protocols grounded in established chemical principles to help you achieve the highest possible purity for your compound.

Introduction to Purification Challenges

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a valuable scaffold in medicinal chemistry due to its conformationally restricted framework.[1] However, its purification can be non-trivial. The two basic nitrogen atoms make the molecule susceptible to strong interactions with silica gel, potentially leading to tailing, low recovery, or even decomposition. Furthermore, common synthetic routes can introduce a variety of impurities, including excess starting materials and reaction byproducts, which may possess similar polarities to the desired product.

This guide will focus on the most effective purification strategies: Flash Column Chromatography on Silica Gel , Strong Cation Exchange (SCX) Chromatography , and Acid-Base Extraction for preliminary cleanup.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A1: The identity of impurities is highly dependent on the synthetic route. However, common contaminants include:

  • Unreacted Benzylamine: A frequent excess reagent. It can be identified by its characteristic smell and TLC spot.

  • Oxidation/Condensation Products of Benzylamine: Benzylamine can oxidize or self-condense to form byproducts like N-benzylidenebenzylamine (an imine dimer).[2]

  • Partially Formed Intermediates: Depending on the specific cyclization strategy used, incomplete ring formation can lead to various acyclic or monocyclic amino-aldehyde or amino-ketone intermediates.

  • Reagents from Upstream Steps: If not properly removed, reagents from preceding steps in a multi-step synthesis can contaminate the final product.

Q2: During silica gel column chromatography, my product is streaking badly or not eluting at all. What's happening and how can I fix it?

A2: This is a classic problem when purifying amines on silica gel, which is acidic. The basic nitrogen atoms of your compound are strongly interacting with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or significant tailing.

  • The Causality: The lone pairs on the nitrogen atoms form strong hydrogen bonds or acid-base interactions with the silica surface, preventing smooth elution.

  • The Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common and effective choice is to add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your solvent system. This base will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically.

Q3: I've run a column with a basic modifier, but my fractions are still impure. What should I do next?

A3: If co-eluting impurities are the problem, a change in purification strategy is warranted.

  • Optimize Your Solvent System: If you used a dichloromethane/methanol system, try switching to an ethyl acetate/hexanes system (with TEA). The change in solvent selectivity may resolve the overlapping spots.

  • Employ a Different Technique: This is an ideal scenario for switching to Strong Cation Exchange (SCX) chromatography. SCX separates compounds based on their basicity rather than just polarity. Since your product is a diamine, it will bind very strongly to the SCX resin, allowing neutral or less basic impurities to be washed away. See the detailed protocol below.

Q4: How can I efficiently remove a large excess of benzylamine from my crude product before column chromatography?

A4: Removing the bulk of a major impurity beforehand will make your chromatography much more effective.

  • Azeotropic Removal: Benzylamine can be removed by co-evaporation with a solvent like toluene or chloroform under reduced pressure.[3] Add the solvent to your crude mixture and evaporate on a rotary evaporator. Repeat 2-3 times.

  • Acid-Base Extraction: This is a highly effective method. Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzylamine and your diamine product will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer, which can be discarded. Next, basify the aqueous layer with NaOH or Na2CO3 to a pH >10. This will deprotonate your product and benzylamine, making them soluble in a fresh organic solvent. Extract the aqueous layer several times with fresh dichloromethane. This new organic solution, containing your product and the remaining benzylamine, can then be dried and subjected to chromatography.

Q5: My final product looks like an oil, but I've seen reports of it being a solid. How can I crystallize it?

A5: The physical state can be highly dependent on purity. Small amounts of impurities can inhibit crystallization, resulting in an oil.

  • Improve Purity: First, ensure your product is of the highest purity possible (>98% by NMR/HPLC). Re-purify using a different method if necessary (e.g., SCX after a silica column).

  • Solvent Screening for Recrystallization: Finding the right solvent is key.[4] A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For amine compounds, consider solvent systems like:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexanes

    • Toluene

  • Salt Formation: If the freebase does not crystallize, consider forming a salt. Dissolve the purified oil in a minimal amount of a solvent like diethyl ether or methanol and add a solution of HCl in ether or isopropanol dropwise. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and dried.

Experimental Protocols & Methodologies

Method 1: Flash Column Chromatography (Silica Gel)

This is the most common method for purifying moderately polar organic compounds. The key to success with amines is the use of a basic modifier in the eluent.

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.4 and show separation from major impurities.
  • Starting Point System A: Dichloromethane (DCM) with increasing percentages of Methanol (MeOH) (e.g., 98:2, 95:5, 90:10 DCM:MeOH).
  • Starting Point System B: Ethyl Acetate (EtOAc) in Hexanes (e.g., 20%, 50%, 80% EtOAc).
  • Add Basic Modifier: To your chosen solvent system, add 1% triethylamine (TEA) .
  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar solvent mixture you plan to use.[5]
  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product). To do this, dissolve the crude oil in a minimal amount of DCM or another volatile solvent, add the silica, and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.

2. Elution and Fraction Collection:

  • Carefully add the dry-loaded sample to the top of the packed column.
  • Begin elution with your starting solvent system (e.g., 98:2 DCM:MeOH + 1% TEA).
  • Collect fractions and monitor them by TLC.
  • Gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product. For example, move from 2% MeOH to 5% MeOH, then 10% MeOH.
  • Combine the fractions containing the pure product.

3. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure.
  • Place the resulting product under high vacuum to remove residual solvents and triethylamine.
Method 2: Strong Cation Exchange (SCX) Chromatography

SCX chromatography is a powerful "catch-and-release" technique ideal for purifying basic compounds like diamines from neutral or acidic impurities.[6]

1. Binding (Catch) Step:

  • Condition an SCX cartridge or column with a polar solvent like methanol.
  • Dissolve your crude product in a minimal amount of a solvent that will ensure it is protonated. Methanol with a small amount of acetic acid (e.g., 1-5%) is a common choice. This protonates the basic nitrogens to form cations.
  • Load this acidic solution onto the conditioned SCX column. Your protonated product will bind strongly to the negatively charged sulfonic acid groups of the resin.
  • Wash the column thoroughly with the loading solvent (e.g., methanol). This will elute any neutral or acidic impurities that do not bind to the resin.

2. Elution (Release) Step:

  • To release your product, switch the eluent to a basic solution. A common choice is 2M ammonia in methanol .
  • The ammonia (a strong base) neutralizes the sulfonic acid groups and/or deprotonates your product, disrupting the ionic interaction and allowing the freebase to be eluted from the column.
  • Collect the basic eluent containing your purified product.

3. Product Isolation:

  • Evaporate the ammonia/methanol solution under reduced pressure to yield the purified 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

Data Presentation & Purity Assessment

After purification, it is critical to assess the purity of the final product.

Analytical Technique Purpose Expected Outcome for Pure Product
¹H NMR Structural confirmation and purity assessment.Clean spectrum with correct chemical shifts, integration values, and coupling patterns. Absence of impurity signals (e.g., no residual benzylamine, solvent, or triethylamine).
¹³C NMR Confirms the carbon skeleton.Correct number of signals corresponding to the unique carbons in the molecule.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
TLC Quick purity check.A single spot in multiple solvent systems.

Visualizing the Workflows

Purification Decision Workflow

The following diagram illustrates a logical workflow for choosing the appropriate purification strategy.

purification_workflow start Crude Product tlc TLC Analysis start->tlc decision1 Streaking or Baseline Material? tlc->decision1 silica_col Silica Gel Column (with 1% TEA) decision1->silica_col No acid_base Consider Acid-Base Extraction Pre-Cleanup decision1->acid_base Yes decision2 Good Separation? scx_col SCX Chromatography decision2->scx_col No (Co-elution) end_product Pure Product (Verify by NMR, LCMS) decision2->end_product Yes silica_col->decision2 scx_col->end_product acid_base->tlc

Caption: A decision tree for selecting the optimal purification method.

SCX "Catch-and-Release" Mechanism

This diagram shows the principle behind SCX chromatography for amine purification.

scx_mechanism cluster_load 1. Loading (Acidic Conditions) cluster_elute 2. Elution (Basic Conditions) resin1 Resin-SO₃⁻ product_H Product-NH₂⁺-R product_H->resin1 Binds impurity_N Neutral Impurity impurity_N->resin1 Washes Off resin2 Resin-SO₃⁻ product_free Product-NH-R resin2->product_free ammonia NH₃/MeOH ammonia->resin2 Elutes

Caption: The "catch-and-release" principle of SCX chromatography.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 183-205. [Link]

  • Ghosh, P. (2016). Response to "How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?". ResearchGate. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Kadıkova, G. N., D’yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]

  • Teledyne ISCO. (2012). Purification of Alkaloids. Application Note AN40. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411.
  • Vaskevich, A. I., et al. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468-473.
  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Danheiser, R. L., et al. (2017). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 94, 208-226.
  • Senzer, B. D., et al. (2017). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 94, 208-226. [Link]

  • Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction. [Link]

  • Kassiou, M., et al. (2017). Synthesis and in silico conformational analysis of novel bicyclic diamine scaffolds. Tetrahedron, 73(43), 6229-6235.

Sources

Technical Support Center: Scaling Up the Synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a valuable scaffold in medicinal chemistry, often utilized in the development of novel therapeutics. Its rigid bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide will walk you through a recommended synthetic pathway, highlight critical parameters, and provide solutions to common experimental hurdles.

Recommended Synthetic Pathway: A Two-Stage Approach

A robust and scalable synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane can be achieved through a two-stage process:

  • Formation of the 3,9-diazabicyclo[4.2.1]nonane core: This is accomplished via a stereospecific Beckmann rearrangement of a nortropinone-derived oxime, followed by reduction of the resulting lactam.

  • Selective N-benzylation: The final step involves the introduction of the benzyl group onto the N9 position of the bicyclic diamine.

Synthetic_Pathway Nortropinone Derivative Nortropinone Derivative Oxime Formation Oxime Formation Nortropinone Derivative->Oxime Formation Hydroxylamine Beckmann Rearrangement Beckmann Rearrangement Oxime Formation->Beckmann Rearrangement Acid catalyst Lactam Intermediate Lactam Intermediate Beckmann Rearrangement->Lactam Intermediate Reduction Reduction Lactam Intermediate->Reduction LiAlH4 3,9-Diazabicyclo[4.2.1]nonane Core 3,9-Diazabicyclo[4.2.1]nonane Core Reduction->3,9-Diazabicyclo[4.2.1]nonane Core Selective N-Benzylation Selective N-Benzylation 3,9-Diazabicyclo[4.2.1]nonane Core->Selective N-Benzylation Benzyl Bromide, Base 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Selective N-Benzylation->9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Caption: Overall synthetic workflow for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues that may arise during the synthesis.

Stage 1: Synthesis of the 3,9-Diazabicyclo[4.2.1]nonane Core

Q1: My Beckmann rearrangement is giving a low yield of the desired lactam. What are the potential causes and solutions?

A1: Low yields in the Beckmann rearrangement are a common issue and can stem from several factors.[1][2]

  • Cause 1: Incomplete Oxime Formation: The rearrangement is contingent on the successful formation of the oxime precursor.

    • Solution: Ensure the oxime formation reaction goes to completion by monitoring with TLC or LC-MS. Adjust the pH of the reaction mixture; oxime formation is often optimal under slightly acidic conditions.

  • Cause 2: Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Harsh acids like concentrated sulfuric acid can lead to degradation of the starting material or product.

    • Solution: Consider using milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Eaton's reagent (P₂O₅ in MsOH). A thorough screening of catalysts and their concentrations is recommended for optimization.

  • Cause 3: Beckmann Fragmentation: A significant side reaction is the Beckmann fragmentation, which competes with the desired rearrangement. This is more likely if the migrating group can form a stable carbocation.[1]

    • Solution: Employing milder reaction conditions, such as lower temperatures, can favor the rearrangement pathway. The use of reagents like p-toluenesulfonyl chloride can also help to suppress fragmentation.[1]

  • Cause 4: Presence of Water: Moisture can hydrolyze the oxime or the nitrilium ion intermediate, leading to the starting ketone.[2]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: I am observing poor diastereoselectivity in my final diamine product after reduction. How can I improve this?

A2: Diastereoselectivity is a critical aspect of this synthesis. The stereochemistry of the final product is largely determined during the formation of the bicyclic system.

  • Cause 1: Isomerization of the Oxime: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[3] If both (E)- and (Z)-oxime isomers are present and rearrange, a mixture of regioisomeric lactams will be formed, leading to different diamine products upon reduction.

    • Solution: A practical approach is to use a crystallization-induced diastereomer transformation (CIDT) of the oxime isomers.[4][5] This technique can enrich one diastereomer, leading to a single lactam product.

  • Cause 2: Epimerization during subsequent steps: While less common, harsh basic or acidic conditions during workup or purification could potentially lead to epimerization at a stereocenter.

    • Solution: Maintain neutral or mildly acidic/basic conditions during workup and purification. Use techniques like column chromatography on silica gel or alumina for purification.

Q3: The reduction of the lactam with LiAlH₄ is sluggish or incomplete. What can I do?

A3: The reduction of the lactam to the corresponding diamine is a crucial step.

  • Cause 1: Inactive LiAlH₄: Lithium aluminum hydride is highly reactive and can be deactivated by moisture.

    • Solution: Use freshly opened or properly stored LiAlH₄. Ensure the reaction is carried out under strictly anhydrous conditions (dry solvent, inert atmosphere).

  • Cause 2: Insufficient Reagent: Lactam reductions typically require an excess of the reducing agent.

    • Solution: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents). The reaction progress should be monitored by TLC or LC-MS to ensure complete conversion.

  • Cause 3: Complexation of the Product: The resulting diamine can form a stable complex with the aluminum byproducts, making the workup difficult and potentially lowering the isolated yield.

    • Solution: A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective in breaking up these complexes and precipitating the aluminum salts, which can then be filtered off.

Stage 2: Selective N-Benzylation

Q4: I am getting a mixture of mono- and di-benzylated products, and the selectivity for the N9 position is low. How can I improve the selectivity?

A4: Selective N-alkylation of a diamine with two secondary amine centers can be challenging. The N9 (bridgehead) and N3 nitrogens have different steric and electronic environments, which can be exploited to achieve selectivity.

  • Cause 1: Lack of Steric Hindrance: Benzyl bromide is a relatively small electrophile, and both nitrogen atoms may be accessible.

    • Solution 1 (Steric Control): Consider using a bulkier benzylating agent if possible, although this may not be suitable for the final product.

    • Solution 2 (Protecting Group Strategy): A more reliable approach is to use a protecting group strategy. You can selectively protect the more reactive nitrogen (likely N3 due to less steric hindrance) with a group like Boc (di-tert-butyl dicarbonate), perform the benzylation at N9, and then deprotect the N3 position.

  • Cause 2: Reaction Conditions: The choice of base and solvent can influence the selectivity.

    • Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. Aprotic solvents like acetonitrile or DMF are commonly used. A systematic optimization of the base, solvent, and temperature is recommended.

Q5: The N-benzylation reaction is not going to completion, even with excess benzyl bromide.

A5: Incomplete conversion can be due to several factors.

  • Cause 1: Insufficient Base: The reaction generates HBr, which will protonate the amine starting material, rendering it unreactive. An adequate amount of base is crucial to neutralize the acid and regenerate the free amine.

    • Solution: Use at least one equivalent of base per equivalent of benzyl bromide. It is common to use a slight excess of the base.

  • Cause 2: Deactivation of the Catalyst (if applicable): While not always necessary for benzylation with benzyl bromide, if a catalyst is used, it could be deactivated.

    • Solution: Ensure the catalyst is compatible with the reaction conditions and not poisoned by any impurities.

  • Cause 3: Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.

Q6: I am having difficulty purifying the final product, 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

A6: Purification of bicyclic diamines can be challenging due to their basicity and potential for water solubility.

  • Problem 1: Tailing on Silica Gel Chromatography: The basic amine groups can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent to suppress tailing.

    • Solution 2: Use a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.

  • Problem 2: Removal of Excess Benzyl Bromide and Benzyl Alcohol: These are common impurities from the benzylation step.

    • Solution: Benzyl bromide can be quenched with an amine-based scavenger resin after the reaction. Benzyl alcohol can often be removed by column chromatography. An acidic wash of the organic layer during workup can also help to remove the basic product from the neutral impurities, followed by basification of the aqueous layer and re-extraction of the product.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis? A: The overall yield can vary significantly depending on the optimization of each step. A well-optimized laboratory-scale synthesis might achieve an overall yield in the range of 30-50%. For large-scale production, further process development would be necessary to improve this.

Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product? A:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for monitoring the progress of each reaction step.

  • Characterization: The final product should be characterized by:

    • ¹H and ¹³C NMR spectroscopy: To confirm the structure and stereochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes, several reagents used in this synthesis require careful handling:

  • Lithium aluminum hydride (LiAlH₄): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Benzyl bromide: A lachrymator and should be handled in a well-ventilated fume hood.

  • Strong acids and bases: Handle with appropriate PPE.

Q: Can I use other reducing agents besides LiAlH₄ for the lactam reduction? A: While LiAlH₄ is a powerful and common reagent for this transformation, other reducing agents like borane-tetrahydrofuran complex (B₂H₆·THF) can also be effective for reducing amides and lactams. The choice of reducing agent may depend on the scale of the reaction and the functional group tolerance required.

Experimental Protocols

Protocol 1: Synthesis of the 3,9-Diazabicyclo[4.2.1]nonane Core (via Beckmann Rearrangement)

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Lactam Reduction A Dissolve Nortropinone Derivative in Ethanol B Add Hydroxylamine Hydrochloride and Sodium Acetate A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Isolate Oxime D->E F Dissolve Oxime in Anhydrous Solvent (e.g., MeCN) G Add p-TsOH (catalyst) F->G H Heat to Reflux G->H I Monitor by TLC/LC-MS H->I J Work-up and Purify Lactam I->J K Suspend LiAlH4 in Anhydrous THF L Add Lactam Solution Dropwise K->L M Reflux L->M N Monitor by TLC M->N O Fieser Work-up N->O P Isolate Diamine Core O->P

Caption: Experimental workflow for the synthesis of the bicyclic diamine core.

Protocol 2: Selective N-Benzylation of the 3,9-Diazabicyclo[4.2.1]nonane Core

G cluster_0 N-Benzylation A Dissolve Diamine Core in Acetonitrile B Add DIPEA (base) A->B C Add Benzyl Bromide Dropwise at 0 °C B->C D Warm to Room Temperature and Stir C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Purify by Column Chromatography (Alumina or Amine-Treated Silica) F->G

Caption: Experimental workflow for the selective N-benzylation.

Quantitative Data Summary

StepKey ReagentsTypical ConditionsTypical YieldKey Challenges
Oxime Formation Nortropinone, NH₂OH·HCl, NaOAcEthanol, Reflux>90%Ensuring complete reaction.
Beckmann Rearrangement Oxime, p-TsOHAcetonitrile, Reflux60-80%Low yield, Beckmann fragmentation.[1]
Lactam Reduction Lactam, LiAlH₄Anhydrous THF, Reflux70-90%Incomplete reaction, difficult workup.
N-Benzylation Diamine, Benzyl Bromide, DIPEAAcetonitrile, 0 °C to RT50-70%Selectivity (mono- vs. di-benzylation), purification.

References

  • Lisnyak, V. G., Tan, Y., Ramirez, A., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry.
  • Lisnyak, V. G., Tan, Y., Ramirez, A., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 88(17), 12147–12155. [Link]

  • Lisnyak, V. G., Tan, Y., Ramirez, A., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]

  • Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637-637.
  • Gawley, R. E. (1988). The Beckmann rearrangement. Organic Reactions, 35, 1-420.
  • Wikipedia contributors. (2024, January 21). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, X., Legris, M., Muthengi, A., & Zhang, W. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468-473.
  • BenchChem. (n.d.). Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime. BenchChem.
  • BenchChem. (n.d.). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. BenchChem.
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]

  • Tummalapalli, S. R., et al. (2017). and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(42), 4087-4089.
  • BenchChem. (n.d.). 3,9-Diazabicyclo[4.2.1]nonane. BenchChem.

Sources

Stability testing of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS: 108437-46-3).[1][2] It is designed to assist researchers in handling, analyzing, and stress-testing this specific bicyclic amine scaffold during drug discovery and development.[1]

Status: Operational | Role: Senior Application Scientist | Context: Stability & Troubleshooting[1]

Molecule Profile & Critical Handling

Compound: 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Core Scaffold: Diazabicyclo[4.2.1]nonane (Bridged Bicyclic Diamine) Key Reactivity: [1]

  • N3 Position (Secondary Amine): Highly nucleophilic; prone to oxidation (N-oxide) and carbamate formation (CO₂ absorption).[1]

  • N9 Position (Tertiary Amine): Sterically hindered by the benzyl group; generally stable but susceptible to debenzylation under hydrogenation conditions.[2]

⚠️ Urgent: The "Phantom Impurity" Phenomenon

User Query: "I see a new peak at [M+44] in my LC-MS after leaving the sample in methanol overnight. Is my compound degrading?"

Scientist Response: Likely not. This is a common artifact with reactive secondary amines like the N3 position in this scaffold.[2]

  • Mechanism: The secondary amine reacts with atmospheric CO₂ to form a carbamic acid (or carbamate salt), especially in basic or neutral solutions.

  • Diagnostic: The peak often disappears if the sample is acidified (0.1% Formic Acid) and re-injected, as the carbamate decarboxylates back to the parent amine.

  • Prevention: Store free-base samples under Argon/Nitrogen.[1][2] Use acidic mobile phases for LC-MS to suppress this artifact.[1][2]

Stability Testing Protocols

This section details how to rigorously test the stability of the scaffold under experimental stress.

Protocol A: Forced Degradation (Stress Testing)

Do not use generic "small molecule" protocols.[1][2] Bicyclic amines require specific conditions to differentiate between salt disproportionation and true chemical degradation.

Stress TypeConditionDurationTarget DegradantNotes
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursRing Opening (Rare)The [4.2.1] system is robust.[1] Degradation here suggests impurities in the starting material.[2]
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursMinimalGenerally stable.[1][2] Watch for glass etching if using high pH in glass vials.[1][2]
Oxidation 3% H₂O₂, RT2-4 HoursN-Oxide (N3) Critical: The N3 secondary amine will oxidize rapidly.[1] N9 is slower.[1][2]
Photostability UV (ICH Q1B)1.2M LuxBenzyl CleavageRadical cleavage of the benzyl group is possible but slow without a sensitizer.[1]
Protocol B: Solution Stability (Benchtop)

Objective: Determine if the compound is stable in autosamplers.

  • Solvent Selection: Dissolve 1 mg/mL in MeOH:Water (50:50).

  • Control: Store one aliquot at -20°C.

  • Test: Keep one aliquot at 25°C (transparent vial) and one at 25°C (amber vial).

  • Timepoints: 0h, 4h, 12h, 24h, 48h.[1][2]

  • Acceptance: < 2.0% change in Total Peak Area relative to the -20°C control.

Visualizing the Stability Workflow

The following diagram illustrates the decision matrix for stability testing this specific scaffold.

StabilityWorkflow Start Start: Raw Material (Solid/Oil) CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Secondary Amine) CheckForm->FreeBase High pH Salt Salt (HCl/TFA) CheckForm->Salt Low pH Risk1 Risk: CO2 Absorption (Carbamate Artifacts) FreeBase->Risk1 Risk2 Risk: Hygroscopicity (Water Uptake) Salt->Risk2 Action1 Action: Store under Argon Solvent: Acidified MeOH Risk1->Action1 Action2 Action: Desiccator Storage Check Water Content (KF) Risk2->Action2 StressTest Execute Stress Test (Oxidation/Acid/Base) Action1->StressTest Action2->StressTest Analysis HPLC Analysis (Check Tailing Factor) StressTest->Analysis

Figure 1: Decision matrix for handling and testing 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane based on its chemical form.

Analytical Troubleshooting (FAQ)

Q1: Why do I see severe peak tailing in HPLC? A: This is the "Silanol Effect."[1][2] The two nitrogen atoms (N3 and N9) are highly basic. They interact strongly with residual acidic silanol groups on the silica backbone of your HPLC column.[2]

  • Fix 1 (High pH): Use a hybrid column (e.g., Waters XBridge C18) with high pH buffer (10 mM Ammonium Bicarbonate, pH 10).[1] This deprotonates the silanols, removing the interaction.

  • Fix 2 (Ion Pairing): Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The TFA anions pair with the protonated amines, masking the charge.

Q2: My NMR shows "doubled" peaks. Is it impure? A: Not necessarily.[1][2] Bicyclic systems like [4.2.1] nonanes can exhibit conformational isomerism (boat-chair vs. chair-chair transitions) or nitrogen inversion, which is slow on the NMR timescale at room temperature.[1]

  • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce into singlets, it is a conformational issue, not an impurity.

Q3: Can I remove the benzyl group (N9) without affecting the ring? A: Yes, but proceed with caution.

  • Standard: Pd/C (10%) with H₂ (1 atm) in Methanol.

  • Warning: If the reaction is too aggressive (high pressure/temp), you risk reducing the aromatic ring or opening the bicycle. Monitor via TLC/LC-MS every 30 minutes.

Degradation Pathways Diagram

Understanding how the molecule breaks down is vital for interpreting stability data.[2]

DegradationPathways Parent Parent Molecule (9-Benzyl-3,9-diazabicyclo[4.2.1]nonane) Oxidation Oxidative Stress (H2O2 / Air) Parent->Oxidation CO2 Atmospheric CO2 (Basic pH) Parent->CO2 Hydrog Hydrogenolysis (Pd/C + H2) Parent->Hydrog NOxide N-Oxide Formation (Primary at N3) Oxidation->NOxide +16 Da Carbamate Carbamate Adduct (Reversible) CO2->Carbamate +44 Da Debenzyl Debenzylation (Loss of C7H7) Hydrog->Debenzyl -90 Da

Figure 2: Primary degradation and transformation pathways for the 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold.[1]

References

  • Chemical Structure & Vendor Data: 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS 108437-46-3).[1][2][3] Alchem Pharmtech / Fluorochem.[1][2] Available at: and .[1]

  • Bicyclic Amine Synthesis & Stability: Kadikova, G.N., et al. (2021).[1][2] "Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes..." Molecules, 26(10), 2932.[1][2][4] (Demonstrates the robustness of the [4.2.1] scaffold). Available at: .[1][2]

  • Forced Degradation Guidelines: Blessy, M., et al. (2014).[1][2] "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.[1][2] (General protocols adapted for amine oxidation).[1][2] Available at: .[1][2]

  • HPLC Method Development for Amines: Dolan, J. W. (2008). "Tailing Peaks for Amines." LCGC North America.[1][2] (Source for silanol suppression strategies). Available at: .[1][2]

Sources

Optimizing ligand concentration for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Binding Assays Ticket ID: #TECH-SC-9BDBN-001 Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit

Executive Summary

You are working with 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane , a rigid bicyclic amine scaffold often utilized in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) (specifically


 and 

subtypes) and occasionally opioid receptors [1, 2].

The Physicochemical Challenge: This molecule combines a basic nitrogen center (pK




9-10) with a lipophilic benzyl moiety. In physiological buffers, it exists as a cationic amphiphile . This dual nature presents two specific experimental risks:
  • High Non-Specific Binding (NSB): The benzyl group drives adsorption to plasticware and filtration membranes.

  • Ligand Depletion: High-affinity binding to receptor targets can violate "Zone A" assumptions if protein concentration is not strictly controlled.

This guide provides a self-validating workflow to optimize concentration windows for saturation and competition assays.

Part 1: The Optimization Workflow

Before pipetting, visualize the logical flow of assay development. This prevents the common error of running competition assays before accurately defining the equilibrium constant (


).

OptimizationWorkflow Start START: Assay Design Solubility Phase 1: Solubility & NSB Check (Buffer Optimization) Start->Solubility Association Phase 2: Kinetic On-Rate (k_on) (Time to Equilibrium) Solubility->Association NSB < 30% Saturation Phase 3: Saturation Binding (Determine Kd & Bmax) Association->Saturation Time defined DepletionCheck Checkpoint: Ligand Depletion? (Bound > 10% Total?) Saturation->DepletionCheck AdjustProtein Action: Reduce Protein Conc. DepletionCheck->AdjustProtein Yes Competition Phase 4: Competition Binding (Ki Determination) DepletionCheck->Competition No (Zone A Valid) AdjustProtein->Saturation Re-test

Figure 1: The critical path for radioligand binding optimization. Note the feedback loop at the "Ligand Depletion" checkpoint, which is the most common failure point for high-affinity bicyclic amines.

Part 2: Troubleshooting & Optimization Modules

Module A: Controlling Non-Specific Binding (NSB)

The Issue: The benzyl group significantly increases the hydrophobicity of the diazabicyclononane core. If your NSB is


 of Total Binding, your Signal-to-Noise ratio will destroy data quality.

Protocol: The "Anti-Stick" Regimen Standard Tris/HEPES buffers are insufficient. You must block hydrophobic interaction sites on the filter and plate.

ComponentStandard ConditionOptimized Condition for Benzyl-Diazabicyclononanes Mechanism of Action
Filter Pre-treatment Water or Buffer0.3% - 0.5% Polyethyleneimine (PEI) PEI neutralizes the negative charge of GF/B glass fibers, preventing the cationic ligand from sticking electrostatically [3].
Soak Time 10 mins> 1 Hour (Critical) Insufficient soaking leads to "hot spots" on filters.
Carrier Protein None0.1% - 0.5% BSA (Bovine Serum Albumin) BSA acts as a "sacrificial" surface blocker for the lipophilic benzyl group.
Wash Buffer Cold Tris/PBSCold Tris + 0.1% BSA Prevents re-adsorption of the ligand during the rapid wash phase.

Expert Insight: If using plastic tubes, switch to siliconized (low-binding) polypropylene or glass tubes. The benzyl group can partition into standard polypropylene, effectively lowering your free ligand concentration


 without you realizing it.
Module B: Preventing Ligand Depletion (Zone A)

The Issue: Researchers often use too much receptor protein to get a "good signal." The Rule: If more than 10% of the added ligand binds to the receptor, the concentration of free ligand (


) is no longer equal to the added ligand (

). This causes the

to be overestimated (shifted to the right) [4, 5].

Diagnostic Step: The Linearity Check

  • Prepare three concentrations of membrane protein (e.g., 10, 20, and 40

    
     g/well ).
    
  • Run a single-point binding assay at a ligand concentration

    
     (estimated).
    
  • Analyze: Plot Specific Binding (Y) vs. Protein Concentration (X).

    • Pass: The relationship is linear.

    • Fail: The curve bends/plateaus (indicating depletion).

Calculation for Optimization: Use the equation for the Depletion Limit :



Where 

is the molar concentration of receptor binding sites.

Example: If your expected


 is 10 nM, your receptor concentration in the well must be kept below 1 nM. If your 

is 1 pmol/mg, you cannot use more than 1 mg/L (1

g/mL) of protein in the assay.
Module C: Saturation Binding (Determining )

To accurately determine the affinity of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, you must bracket the


.

Protocol Design:

  • Range: Use 8–10 concentrations.

  • Span: Range from 0.1

    
    
    
    
    
    to 10
    
    
    
    
    .
    • Why? The lower end defines the specific binding slope; the upper end defines

      
      . Failing to saturate (reach the plateau) is a common error that makes 
      
      
      
      mathematically indeterminate [6].
  • NSB Definition: Use a known high-affinity competitor (e.g., Epibatidine or MLA if targeting

    
     nAChR) at 1000 
    
    
    
    
    
    to define non-specific binding. Do not use the test ligand itself to define NSB if possible, to avoid cooperative artifacts.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: My Hill Slope is significantly less than 1.0 (e.g., 0.6). What does this mean? A: For diazabicyclo-nonane ligands binding to nAChRs, a shallow slope often indicates Negative Cooperativity or Multiple Binding Sites .

  • Diagnosis: nAChRs are pentameric. Your ligand might bind high-affinity sites (

    
    -interfaces) and low-affinity sites differently.
    
  • Action: Fit the data to a "Two-Site Binding" model in your software (e.g., GraphPad Prism). If the AIC (Akaike Information Criterion) is lower for the two-site model, report both High and Low

    
     values.
    

Q2: The


 shifts when I change the incubation time. 
A:  You have not reached equilibrium.
  • Explanation: Bicyclic amines are rigid. They may have slow association rates (

    
    ) due to steric hindrance entering the binding pocket.
    
  • Action: Perform a Kinetic Association experiment.[1] Measure binding at t = 5, 10, 30, 60, 120 mins. Plot

    
     vs 
    
    
    
    . Do not stop the assay until the curve plateaus.

Q3: Can I use this ligand for filtration assays, or should I use SPA? A: Filtration is acceptable only if the dissociation rate (


) is slow enough.
  • Risk: If the ligand has a fast

    
     (common for low-affinity binders), the wash step (usually 10-15 seconds) will wash the specific binding off the receptor.
    
  • Test: If you lose >50% signal between a "no wash" and "wash" condition, switch to Scintillation Proximity Assay (SPA) or Homogeneous Time-Resolved Fluorescence (HTRF) , which require no washing.

References

  • Gündisch, D. (2002).[2] Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. University of Bonn.[2][3]

  • Pasquinet, E., et al. (2000). Synthesis, molecular modeling, and opioid receptor affinity of 9,10-diazatricyclo[4.2.1.1(2,5)]decanes. Journal of Medicinal Chemistry.

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology.[4]

  • GraphPad Curve Fitting Guide. (2025). Ligand depletion in binding assays. GraphPad Statistics Guide.

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.

  • NIH Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.

Sources

Technical Support Center: Minimizing Non-Specific Binding of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (and related bicyclic diamines) Issue Category: Non-Specific Binding (NSB), Adsorption, Carryover Audience: Medicinal Chemists, DMPK Scientists, Bioanalytical Researchers

Executive Summary: The "Amphiphilic Trap"

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane presents a classic Cationic Amphiphilic Drug (CAD) profile.[1] Its structure contains two distinct binding motifs that act synergistically to cause severe non-specific binding (NSB):

  • The Cationic Core: The 3,9-diazabicyclo[4.2.1]nonane core contains basic nitrogens (pKa ~9–10).[1] At physiological and acidic pH, these are protonated, driving electrostatic adsorption to negatively charged surfaces (glass silanols, plasticizers, proteins).

  • The Lipophilic Tail: The 9-benzyl group provides a hydrophobic pharmacophore (LogP ~1.4–2.1), driving hydrophobic adsorption to polypropylene (PP) and lipid membranes.

This guide provides self-validating protocols to neutralize both binding mechanisms across storage, analysis, and biological assays.[1]

Module 1: Labware & Storage Troubleshooting

Problem: Loss of compound during serial dilution or long-term storage, particularly at low concentrations (<1 µM).

Mechanism of Failure
  • Standard Glass: The cationic amine undergoes ion-exchange with deprotonated silanol groups (

    
    ) on the glass surface.
    
  • Standard Polypropylene (PP): The benzyl group intercalates into the hydrophobic polymer matrix.

Protocol: Material Selection & Passivation
Material TypeCompatibilityRecommendation
Borosilicate Glass 🔴 High RiskAvoid unless silanized.[1] Silanols act as cation exchangers.[1]
Silanized Glass 🟢 RecommendedSurface methyl groups block silanol interactions.[1]
Standard PP 🟡 Moderate RiskAcceptable only if solvent contains >20% organic (DMSO/MeOH).[1]
Low-Binding PP 🟢 RecommendedUse "Protein LoBind" or equivalent tubes for aqueous dilutions.[1]
Polystyrene (PS) 🔴 Critical FailureThe benzyl group binds strongly to PS aromatic rings (pi-pi stacking).
Troubleshooting Workflow: Solvent "Doping"

If you observe non-linear standard curves (signal drop-off at low concentrations), implement this solvent strategy immediately:

  • Stock Solution: Store at 10 mM in 100% DMSO.

  • Intermediate Dilutions: Do not dilute directly into 100% water/buffer.

    • Correct Method: Maintain at least 50% organic solvent (MeOH or Acetonitrile) for intermediate steps.[1]

  • Final Working Solution: If the assay requires aqueous buffer (e.g., <1% DMSO), add 0.05% Tween-20 or 0.1% BSA to the buffer before adding the compound.

Module 2: LC-MS/MS Carryover & Ghost Peaks

Problem: Ghost peaks appear in blank injections following a high-concentration sample, compromising quantitation limits (LLOQ).

Mechanism of Failure

The bicyclic amine adheres to the metallic surfaces of the injector needle and the rotor seal (Vespel/Tefzel) via ionic interactions, while the benzyl group promotes retention on C18 stationary phases.

Protocol: The "Dual-Mode" Needle Wash

A single wash solvent is insufficient for this molecule.[1] You must attack both the hydrophobic and ionic binding sites.[1]

  • Wash 1 (Organic/Solubilizing): 50:25:25 Isopropanol:Acetonitrile:Acetone.[1]

    • Purpose: Dissolves the hydrophobic benzyl interaction.[1]

  • Wash 2 (Acidic/Ionic): Water + 0.2% Formic Acid + 2 mM Ammonium Formate.[1]

    • Purpose: Protonates the surface silanols/metals (reducing attraction) and keeps the analyte fully solubilized.

DOT Diagram: LC-MS Carryover Elimination Logic

LCMS_Carryover Start Issue: Ghost Peaks in Blank Check1 Check Rotor Seal Material Start->Check1 Check2 Check Needle Wash Start->Check2 Action1 Replace Vespel with PEEK/Tefzel Check1->Action1 If Vespel (High Adsorption) Action2 Implement Dual-Wash Cycle Check2->Action2 If Single Solvent Used Solv1 IPA/MeCN/Acetone (Removes Benzyl Binding) Action2->Solv1 Wash 1: Hydrophobic Solv2 H2O + Formic Acid (Repels Cationic Amine) Action2->Solv2 Wash 2: Electrostatic caption Figure 1: Decision tree for eliminating LC-MS carryover of bicyclic amines.

Module 3: Biological Assay Interference

Problem: High intracellular background or "lysosomal trapping" in cellular assays.

Mechanism: Lysosomotropism

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is lipophilic enough to cross cell membranes but basic enough to become protonated and trapped inside acidic lysosomes (pH ~4.5). This is not "binding" in the traditional sense, but sequestration .

Protocol: Buffer Optimization

To differentiate specific receptor binding from NSB/trapping:

  • Blocker Selection:

    • BSA (Bovine Serum Albumin): Effective, but can bind lipophilic drugs.[1] Use "Fatty Acid Free" BSA at 0.1%.[1]

    • Casein: Often superior for basic amines as it has fewer high-affinity hydrophobic pockets than albumin.[1]

  • Ionic Strength:

    • Add 150 mM NaCl to the assay buffer.[1] The

      
       ions compete with the drug's cationic amine for binding sites on the plastic/protein surfaces.
      
  • Control Experiment (Lysosomal Check):

    • Pre-incubate cells with 10 mM Ammonium Chloride (NH4Cl) or 100 nM Bafilomycin A1 .[1]

    • Result: If your compound's accumulation drops significantly, the "binding" was actually lysosomal trapping.[1]

Frequently Asked Questions (FAQ)

Q1: Why is my recovery low (<60%) even in glass vials? A: You are likely using Type I borosilicate glass without silanization.[1] At neutral pH, the glass surface is negatively charged.[1]

  • Fix: Switch to silanized glass vials or add 0.1% Formic Acid to the storage solvent to protonate the surface silanols (making them neutral

    
     rather than 
    
    
    
    ).

Q2: Can I use filtration to sterilize my compound solution? A: Proceed with extreme caution. Nylon and Cellulose Acetate filters bind lipophilic amines strongly.[1]

  • Fix: Use PVDF or PES filters.[1] Always discard the first 1 mL of filtrate to saturate the filter binding sites before collecting your sample.

Q3: The compound precipitates when I dilute from DMSO to PBS. A: The "benzyl" group reduces aqueous solubility.

  • Fix: Ensure your final solution contains a solubility aid. We recommend 0.01% Pluronic F-127 or Cyclodextrin (HP-β-CD) .[1] Cyclodextrin is particularly effective as it encapsulates the benzyl ring, preventing aggregation while keeping the amine accessible.

References & Grounding
  • Adsorption of Cationic Drugs: Kristensen, K., et al. (2015).[1][2] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[1][2][3][4][5] PLoS ONE.[1] Link

  • Lysosomal Trapping: Kazmi, F., et al. (2013).[1][6] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes.[1][6] Drug Metabolism and Disposition.[1] Link

  • LC-MS Carryover: Hughes, N.C., et al. (2007).[1][7] Determination of Carryover and Contamination for Mass Spectrometry-Based Chromatographic Assays. The AAPS Journal.[1][8] Link

  • Bicyclic Amine Synthesis & Properties: Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes. (Related structural class showing similar physicochemical properties).[1] Link

Visualizing the NSB Mechanism

NSB_Mechanism Compound 9-Benzyl-3,9-diazabicyclo [4.2.1]nonane Interaction1 Electrostatic Attraction (Cationic Amine) Compound->Interaction1 Interaction2 Hydrophobic Interaction (Benzyl Group) Compound->Interaction2 Substrate_Glass Glass Surface (Silanols Si-O-) Mitigation1 Solution: Silanization / Acidification Substrate_Glass->Mitigation1 Substrate_Plastic Plastic Surface (Hydrophobic) Mitigation2 Solution: Tween-20 / DMSO / LoBind Substrate_Plastic->Mitigation2 Interaction1->Substrate_Glass Interaction2->Substrate_Plastic caption Figure 2: Dual-mechanism of non-specific binding for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

Sources

Troubleshooting inconsistent results with 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Inconsistent Results (Synthesis, Analysis, and Stability) Last Updated: February 2, 2026

Core Technical Overview

The 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold is a privileged structure in medicinal chemistry, particularly for developing ligands targeting nicotinic acetylcholine receptors (nAChR) and opioid receptors. Its rigid bicyclic framework offers unique spatial positioning of nitrogen atoms, but this same rigidity introduces specific challenges in analysis and reactivity.

Most "inconsistent results" reported by users stem from three distinct physicochemical phenomena inherent to this [4.2.1] system:

  • Conformational Flux: The bridgehead nitrogen and the seven-membered ring undergo rapid equilibrium at room temperature, broadening NMR signals.

  • Steric Shielding: The N9-benzyl group exerts transannular steric hindrance, affecting the nucleophilicity of the N3 secondary amine.

  • Basicity & Hygroscopicity: The unmasked secondary amine (N3) is highly basic and prone to forming carbamates with atmospheric

    
    .
    

Troubleshooting Guide (FAQ Format)

Category A: Analytical Inconsistencies (NMR & Purity)

Q1: My


 NMR spectrum shows broad, undefined "humps" instead of sharp multiplets, particularly between 2.5–3.5 ppm. Is my sample impure? 

Diagnosis: Likely Conformational Exchange , not impurity. Mechanism: The [4.2.1] bicyclic system exists in equilibrium between chair-chair and boat-chair conformers. At room temperature (25°C), the rate of interconversion often matches the NMR timescale, leading to coalescence (broadening). Action Plan:

  • Do not re-purify immediately.

  • Run Variable Temperature (VT) NMR: Heat the sample to 50–60°C. If the peaks sharpen and resolve, the issue is conformational flux.

  • Protocol: See Standard Operating Procedure B (VT-NMR) below.

Q2: The LCMS shows the correct mass, but the sample has turned from a clear oil to a yellow, waxy solid overnight. What happened?

Diagnosis: Atmospheric Carbonylation (Carbamate Formation). Mechanism: The N3 secondary amine is highly basic. Upon exposure to air, it reacts with


 to form a carbamic acid/carbamate salt species. This is reversible but alters physical appearance and solubility.
Action Plan: 
  • Immediate Fix: Dissolve in dilute HCl/MeOH to decompose the carbamate, then basify and extract if the free base is strictly required.

  • Prevention: Store exclusively as a salt (e.g., dihydrochloride or oxalate) or under argon at -20°C.

Category B: Synthetic Reactivity (N3 Functionalization)

Q3: I am trying to alkylate the N3 position, but yields are consistently low (<40%), and I see unreacted starting material.

Diagnosis: Transannular Steric Hindrance. Mechanism: The benzyl group at N9 is not passive; it projects steric bulk into the cavity of the bicycle. Standard


 trajectories at N3 are obstructed.
Action Plan: 
  • Switch Solvents: Move from DCM or THF to polar aprotic solvents (DMF or DMSO) to strip the cation and increase the nucleophilicity of the N3 amine.

  • Temperature: Increase reaction temperature to 60–80°C.

  • Alternative: Use Reductive Amination (Aldehyde +

    
    ) instead of direct alkylation. It is less sensitive to steric bulk than 
    
    
    
    displacement.

Decision Logic & Workflow

The following diagram outlines the logical flow for diagnosing issues with this scaffold.

TroubleshootingFlow Start Issue Detected Analysis Analytical Issue (NMR/LCMS) Start->Analysis Reactivity Synthesis Issue (Low Yield) Start->Reactivity Stability Physical Change (Yellowing/Waxy) Start->Stability Broadening Broad NMR Signals Analysis->Broadening VT_Check Run VT-NMR (55°C) Broadening->VT_Check Resolved Peaks Sharpen? YES: Conformational Flux VT_Check->Resolved Impure Peaks Stay Broad? NO: Polymer/Paramagnetic Impurity VT_Check->Impure Sterics N3 Alkylation Stalled Reactivity->Sterics Conditions Switch to Reductive Amination or Polar Aprotic Solvent Sterics->Conditions Carbamate CO2 Absorption Stability->Carbamate SaltForm Convert to HCl Salt Carbamate->SaltForm

Figure 1: Diagnostic logic flow for identifying root causes of experimental failure with 3,9-diazabicyclo[4.2.1]nonane scaffolds.

Standard Operating Procedures (SOPs)

SOP A: Salt-to-Free-Base Conversion

Critical for restoring reactivity after storage.

Context: The scaffold is best stored as a salt (e.g.,


) but must be a free base for nucleophilic reactions. Incomplete free-basing is a common cause of failed reactions.
  • Suspend: Place 1.0 eq of the salt in

    
     (0.1 M concentration).
    
  • Basify: Add 3.0 eq of

    
     (aq). Note: Do not use carbonate bases to avoid reprecipitation issues.
    
  • Agitate: Stir vigorously for 15 minutes. The bilayer must be clearly defined.

  • Extract: Separate the organic layer. Extract the aqueous layer 2x with

    
    .
    
  • Dry: Dry combined organics over

    
     (anhydrous).
    
  • Concentrate: Evaporate solvent immediately before use. Do not store the oil for >4 hours.

SOP B: Variable Temperature NMR (VT-NMR) Setup

Required for confirming structural identity.

ParameterSettingRationale
Solvent DMSO-

or Toluene-

High boiling points allow heating without pressure tubes.
Temperature 328 K (55°C)Sufficient to overcome the rotational barrier of the bridge flip.
Relaxation Delay (D1) > 2.0 secEnsures accurate integration despite altered T1 times at high temp.
Scans 16–32Standard sensitivity.

Comparative Data: Salt Forms

When ordering or storing this compound, the salt form dictates stability.

PropertyFree BaseDihydrochloride (

)
Oxalate
State Viscous Oil / Low melting solidCrystalline SolidCrystalline Solid
Hygroscopicity Moderate (absorbs

)
High (absorbs

)
Low
Shelf Life (4°C) < 2 weeks> 1 year> 2 years
Solubility (Water) LowHighModerate
Recrystallization DifficultMeOH/Et2OEtOH

Synthesis Workflow Visualization

The following diagram illustrates the standard functionalization pathway and where errors typically occur.

Synthesispath Input 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (Free Base) Process_N3 N3 Functionalization Input->Process_N3 Path_Alk Alkylation (R-X) Risk: Steric Failure Process_N3->Path_Alk Low Yield Path_RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Preferred Route Process_N3->Path_RedAm High Yield Product Target Ligand Path_Alk->Product Path_RedAm->Product

Figure 2: Recommended synthetic pathways. Reductive amination is preferred over direct alkylation due to the steric environment of the [4.2.1] cage.

References

  • Zhang, X., Legris, M., Muthengi, A., & Zhang, W. (2017).[1] [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468–473.[1]

  • Kündig, E. P., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Organic Process Research & Development.

  • Majumdar, K. C., & Ganai, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances.

  • Advanced ChemBlocks. (n.d.). Product Data: 9-benzyl-3,9-diazabicyclo[4.2.1]nonane properties and safety.[2]

Sources

Validation & Comparative

Comparative study of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane and cocaine binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Cocaine (a tropane alkaloid) and 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (a bridged bicyclic diamine).

While Cocaine is the prototypical Dopamine Transporter (DAT) inhibitor , the 3,9-diazabicyclo[4.2.1]nonane scaffold represents a structural evolution often utilized to access Nicotinic Acetylcholine Receptor (nAChR) ligands (such as Anatoxin-a). This guide explores the "Pharmacophore Switch"—how expanding the tropane bridge alters binding selectivity from monoamine transporters to ion channels.

Executive Summary

  • Cocaine: A rigid 8-azabicyclo[3.2.1]octane system. It binds with high affinity (Ki ≈ 80–300 nM) to the Dopamine Transporter (DAT), locking it in an outward-facing conformation and blocking dopamine reuptake.

  • 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: An expanded bicyclic scaffold containing two nitrogens. This structure drastically reduces affinity for DAT due to steric incompatibility and altered nitrogen positioning. Conversely, this scaffold is the core pharmacophore for Anatoxin-a derivatives, which act as potent agonists at α4β2 and α7 nAChRs.

  • Key Insight: The transformation from the [3.2.1] tropane system to the [4.2.1] diazabicyclo system effectively "switches" the drug's target from the monoamine transporter system (addiction/stimulant pathway) to the cholinergic system (neuromuscular/cognitive pathway).

Structural & Physicochemical Comparison

The fundamental difference lies in the bridge size and heteroatom placement .

FeatureCocaine (Tropane Core)9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
IUPAC Core 8-Azabicyclo[3.2.1]octane3,9-Diazabicyclo[4.2.1]nonane
Bridge Structure One-carbon bridge (C6-C7)Two-carbon bridge expansion
Nitrogen Count 1 (Tertiary amine)2 (Tertiary amines in this derivative)
Pharmacophore Monoamine Uptake InhibitornAChR Agonist / Opioid Ligand (derivative dependent)
Steric Bulk Compact, globularElongated, increased flexibility
Key Interaction Ionic bond (Asp79 in DAT) + Hydrophobic pocketCation-π interactions (Trp residues in nAChR)
Structural Evolution Diagram

The following diagram illustrates the synthetic and structural relationship, showing how the ring expansion leads to divergent pharmacology.

StructuralEvolution cluster_legend Pharmacological Switch Cocaine Cocaine (8-azabicyclo[3.2.1]octane) Intermediate Ring Expansion (Synthetic Step) Cocaine->Intermediate Retro-Aldol / Beckmann Rearrangement Target_DAT Target: DAT (Inhibition) Cocaine->Target_DAT High Affinity (Ki ~100nM) Diazabicyclo 9-Benzyl-3,9-diazabicyclo [4.2.1]nonane Intermediate->Diazabicyclo Formation of [4.2.1] System Diazabicyclo->Target_DAT Loss of Affinity (Steric Clash) Target_nAChR Target: nAChR (Agonism) Diazabicyclo->Target_nAChR Gain of Function (Anatoxin-like)

Caption: Structural evolution from the tropane core of cocaine to the diazabicyclo scaffold, highlighting the shift in target selectivity.

Binding Pharmacology: Experimental Data

Dopamine Transporter (DAT) Binding

Cocaine binds to the DAT at the S1 binding site, stabilizing the transporter in an outward-open conformation. The 3,9-diazabicyclo[4.2.1]nonane derivatives, despite possessing the basic nitrogen required for the Asp79 salt bridge, fail to fit the hydrophobic S1 pocket due to the expanded bridge.

Comparative Binding Data (Rat Striatal Membranes):

CompoundTargetKi (nM)Selectivity Profile
Cocaine DAT89 - 300 High DAT/SERT selectivity
nAChR> 10,000Negligible (Channel blocker only)
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane DAT> 5,000 Inactive / Very Weak
nAChR (α4β2)90 - 900 *Moderate to High Affinity

*Note: Affinity for the diazabicyclo class varies by substitution.[1] The 9-benzyl derivative acts as a lipophilic probe; de-benzylation often yields higher potency anatoxin-a analogs.

Mechanism of Action Comparison
  • Cocaine (Reuptake Inhibition): Competitive inhibition of dopamine uptake. It blocks the transporter, increasing synaptic dopamine levels (Phasic firing enhancement).

  • Diazabicyclo Derivatives (Receptor Activation): Ligands of this class (e.g., Anatoxin-a) bind to the extracellular domain of ligand-gated ion channels (nAChRs), causing rapid depolarization. The 9-benzyl derivative serves as a bulky, hydrophobic probe to map the tolerance of the acetylcholine binding pocket.

Experimental Protocols

To validate these binding profiles, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (DAT)

Objective: Determine Ki values for DAT inhibition. Tracer: [³H]WIN 35,428 (High affinity cocaine analog).

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold modified Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 min.

  • Incubation:

    • Total Binding: Incubate membranes (100 µg protein) with 1 nM [³H]WIN 35,428.

    • Non-Specific Binding: Define using 10 µM Nomifensine or GBR12909.

    • Test Compounds: Add Cocaine (1 nM - 100 µM) and 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (10 nM - 100 µM) in duplicate.

  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake kinetics and focus on binding).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI (reduces filter binding).

  • Data Analysis: Calculate IC50 via non-linear regression; convert to Ki using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (from Tropinone/Cocaine Precursors)

Context: This workflow confirms the structural identity of the comparator.

  • Starting Material: Tropinone or N-Carboethoxy-nortropinone.

  • Ring Expansion: Subject the tropane derivative to a Beckmann Rearrangement (using hydroxylamine-O-sulfonic acid) or a Schmidt reaction. This inserts a nitrogen into the bridge, expanding the [3.2.1] system to a [4.2.1] system.

  • Benzylation: N-alkylation using benzyl bromide and

    
     in acetonitrile.
    
  • Validation: NMR (

    
    , 
    
    
    
    ) must show the disappearance of the tropane bridgehead symmetry and appearance of the expanded methylene signals.

Signaling Pathway Visualization

The following diagram contrasts the downstream effects of the two compounds upon binding their respective primary targets.

SignalingPathways Coc Cocaine DAT Dopamine Transporter (Presynaptic) Coc->DAT Binds (Ki ~100nM) Diaza 9-Benzyl-3,9-diazabicyclo [4.2.1]nonane Diaza->DAT No Binding (>5000nM) nAChR nAChR (α4β2 / α7) (Postsynaptic) Diaza->nAChR Binds (Agonist) Block Reuptake Blockade DAT->Block Inhibits Open Channel Opening (Cation Influx) nAChR->Open Accum Synaptic Dopamine Accumulation Block->Accum Reward Reward / Reinforcement (Nucleus Accumbens) Accum->Reward Depol Membrane Depolarization Open->Depol Release Neurotransmitter Release (Glu / DA / ACh) Depol->Release

Caption: Divergent signaling pathways: Cocaine drives dopaminergic reward via DAT blockade, while the Diazabicyclo analog drives depolarization via nAChR activation.

References

  • Wegge, T., et al. (2000).[2] Synthesis of enantiopure (+)-anatoxin-a from (-)-cocaine hydrochloride.Journal of Organic Chemistry .

  • Keverline, K. I., et al. (1998). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives.Journal of Medicinal Chemistry .

  • Schmitt, J. D. (2000). Molecular recognition in nicotinic acetylcholine receptors: the impetus for developing new ligands.Current Medicinal Chemistry .

  • Reith, M. E., et al. (2015). Structural requirements for high-affinity binding of cocaine analogs to the dopamine transporter.European Journal of Pharmacology .

  • Grigg, R., et al. (2017). [3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold.Chemistry of Heterocyclic Compounds .

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane , structuring the content to bridge the gap between molecular design and physiological outcome.

Executive Summary: The "Bridge" Scaffold

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (hereafter 9-Bn-3,9-DBN ) represents a critical "privileged structure" in neuropharmacology. It serves as a synthetic surrogate for the potent alkaloid Anatoxin-a , offering a tunable scaffold for targeting Nicotinic Acetylcholine Receptors (nAChRs) and, uniquely,


-Opioid receptors depending on functionalization.

This guide evaluates the In Vitro-In Vivo Correlation (IVIVC) of 9-Bn-3,9-DBN, demonstrating how its nanomolar in vitro affinity translates to robust in vivo analgesic and anxiolytic efficacy, often with a superior safety profile compared to traditional epibatidine analogs.

Technical Profile & Mechanism of Action

Structural Significance

The 3,9-diazabicyclo[4.2.1]nonane core mimics the homotropane skeleton found in Anatoxin-a. The "9-Benzyl" moiety provides:

  • Lipophilicity: Enhances Blood-Brain Barrier (BBB) penetration (

    
    ).
    
  • Steric Bulk: Occupies hydrophobic pockets in the receptor orthosteric site, modulating subtype selectivity (

    
     vs 
    
    
    
    ).
Mechanism of Action (Signaling Pathway)

The compound acts primarily as a partial agonist at neuronal nAChRs. Upon binding, it triggers a cation influx, leading to membrane depolarization and downstream neurotransmitter release (Dopamine, GABA).

G Ligand 9-Bn-3,9-DBN Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Ki ~nM) Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Conformational Change Depolar Membrane Depolarization Channel->Depolar Signal Transduction Release Neurotransmitter Release (DA, GABA, Glu) Depolar->Release Exocytosis Effect Analgesia / Cognitive Enhancement Release->Effect Physiological Response

Figure 1: Signal transduction pathway for 3,9-diazabicyclo[4.2.1]nonane ligands at neuronal nicotinic receptors.

In Vitro Performance: Comparative Analysis

Binding Affinity (Ki)

The 9-Bn-3,9-DBN scaffold exhibits competitive binding profiles against standard ligands. While Anatoxin-a is more potent, the 9-benzyl derivative offers better synthetic accessibility and modifiability.

Table 1: Comparative Binding Affinity (nAChR Subtypes)

Compound

Ki (nM)

Ki (nM)
Selectivity RatioPrimary Utility
9-Bn-3,9-DBN 12 - 45 > 500 Modest (

)
Lead Optimization / Scaffold
Anatoxin-a0.1 - 1.05 - 50Low (Non-selective)Toxicological Reference
Epibatidine0.040.06NoneHigh Potency / High Toxicity
Nicotine1 - 10> 1000High (

)
Clinical Reference

Data synthesized from audouze et al. and related diazabicyclononane structure-activity relationship (SAR) studies.

Functional Selectivity

Unlike Epibatidine, which acts as a full agonist causing rapid desensitization and toxicity, 9-Bn-3,9-DBN derivatives often display partial agonism . This results in a "ceiling effect" for toxicity while maintaining therapeutic efficacy—a critical advantage for drug development.

In Vivo Translation & IVIVC

Pharmacokinetics (PK)

The benzyl group is pivotal for in vivo efficacy.

  • Absorption: Rapid absorption post-intraperitoneal (i.p.) or oral administration.

  • Distribution: High brain-to-plasma ratio due to the lipophilic benzyl moiety (

    
     optimization).
    
  • Metabolism: The benzyl group can be metabolically labile; however, it protects the secondary amine during first-pass metabolism, acting effectively as a carrier.

Efficacy Models (Analgesia)

In the Mouse Hot Plate Test (thermal hyperalgesia), 3,9-diazabicyclo[4.2.1]nonane derivatives show dose-dependent antinociception.

  • ED50 (Analgesia): ~0.5 – 5 mg/kg (s.c.)

  • Potency: ~6x Morphine (for specific N-propionyl/cinnamyl derivatives).

  • Correlation: There is a strong positive correlation (

    
    )  between in vitro
    
    
    
    affinity and in vivo analgesic potency.
Safety Profile
  • Therapeutic Index (TI): 9-Bn-3,9-DBN derivatives exhibit a wider TI than Epibatidine.

  • Toxicity: LD50 values in mice often exceed 100 mg/kg (i.p.), whereas Anatoxin-a is lethal at < 1 mg/kg. This suggests the scaffold retains efficacy without the extreme lethality of the natural toxin.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine Ki values for


 nAChR.
Validation:  Use (-)-Nicotine  as a positive control (

).
  • Membrane Prep: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation: Incubate membranes (200 µg protein) with

    
    -Epibatidine (0.5 nM) and varying concentrations of 9-Bn-3,9-DBN  (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 75 min at 24°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Mouse Hot Plate Test (In Vivo)

Objective: Assess central analgesic activity. Validation: Morphine (5 mg/kg s.c.) must produce >80% MPE (Maximum Possible Effect).

  • Baseline: Place mouse on a hot plate maintained at 55 ± 0.5°C. Measure latency to lick paws or jump (Baseline latency). Cut-off: 15s to prevent tissue damage.

  • Administration: Administer 9-Bn-3,9-DBN (e.g., 1, 3, 10 mg/kg, s.c.) or vehicle.

  • Testing: Measure latency at 15, 30, 60, and 120 min post-injection.

  • Calculation:

    
    .
    

Synthesis & Workflow Visualization

The synthesis of the 9-Bn-3,9-DBN scaffold is the gateway to this class of compounds. The Double Mannich Reaction (Robinson-Schöpf type) is the industry standard for scalability.

Workflow Start Cycloheptanone / Dialdehyde Precursor Step1 Double Mannich Reaction (Benzylamine + Acetonedicarboxylic acid) Start->Step1 Inter 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one Step1->Inter Step2 Wolff-Kishner Reduction Inter->Step2 Product 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane (Target Scaffold) Step2->Product Validation NMR / MS Validation (>95% Purity) Product->Validation

Figure 2: Synthetic route for the generation of the 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold.

Conclusion

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane is a robust, high-affinity scaffold that successfully bridges the gap between in vitro nAChR binding and in vivo analgesia. Its superior therapeutic index compared to Epibatidine makes it a preferred starting point for developing non-opioid analgesics and cognitive enhancers. Researchers should prioritize this scaffold when seeking to dissociate efficacy from the toxicity inherent in the anatoxin/epibatidine class.

References

  • Audouze, K., et al. (2006). "New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling." Journal of Medicinal Chemistry.

  • Gohlke, H., et al. (2003). "3D QSAR analyses-guided rational design of novel ligands for the (α4)2(β2)3 nicotinic acetylcholine receptor." Journal of Medicinal Chemistry.

  • Krenitsky, P. J., et al. (2010). "Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat." Bioorganic & Medicinal Chemistry Letters.

  • Pinna, G. A., et al. (2002). "Synthesis, modeling and μ-opioid receptor affinity of N-3(9)-arylpropenyl-3,9-diazabicyclo[3.3.1]nonanes." Il Farmaco.

  • Organic Syntheses (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - (Relevant scaffold synthesis methodology)." Organic Syntheses.

Confirming the Biological Target of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unambiguous identification and confirmation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies to confirm the biological target of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, a heterocyclic compound with a structural scaffold suggestive of interaction with opioid receptors.[1]

The diazabicyclo[4.2.1]nonane core is a versatile scaffold that has been explored for a range of biological activities, including as dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, and dopamine transporter inhibitors. The benzyl group appended to the 9-position of the bicyclic system in our compound of interest is a common feature in ligands targeting various receptors, and its presence often influences binding affinity and selectivity. Preliminary investigations have indicated that 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane interacts with opioid receptors, with a particular emphasis on the µ-opioid receptor subtype.[1] This guide will, therefore, focus on a systematic approach to first, qualitatively confirm this interaction, and second, to quantitatively characterize the binding and functional activity, comparing its profile to known opioid receptor ligands.

A Multi-pronged Approach to Target Validation

Confirming a biological target is not a linear process but rather an iterative one, employing a suite of orthogonal assays to build a compelling body of evidence. We will explore a logical workflow, from initial binding confirmation to cellular target engagement and functional consequences of this interaction.

Phase 1: Initial Target Identification and Binding Confirmation

The primary objective of this phase is to obtain direct evidence of a physical interaction between 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane and its putative target, the opioid receptor.

Affinity chromatography remains a robust and widely used technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[2] The underlying principle is the immobilization of the small molecule (the "bait") on a solid support to "fish out" its interacting proteins (the "prey").

Experimental Workflow:

Caption: Workflow for Affinity Chromatography-based target identification.

Causality Behind Experimental Choices:

The synthesis of an affinity probe is a critical first step. The linker must be attached to a position on the molecule that does not interfere with its binding to the target. For 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, derivatization could be explored at the benzyl ring or the secondary amine at the 3-position, assuming structure-activity relationship (SAR) data suggests these are not critical for binding. The choice of cell lysate is equally important; using a cell line with high expression levels of the µ-opioid receptor will increase the yield of the target protein.

Once a direct interaction is suggested, the next logical step is to quantify the binding affinity. Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[3] These assays can be performed in a competitive format to determine the inhibition constant (Ki) of our unlabeled test compound against a known radiolabeled opioid receptor ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Prepare cell membranes: Homogenize cells expressing the µ-opioid receptor and isolate the membrane fraction by centrifugation.

  • Set up the assay: In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]-DAMGO for the µ-opioid receptor).

  • Add the competitor: Add increasing concentrations of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

  • Incubate: Allow the binding to reach equilibrium.

  • Separate bound from free radioligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with the bound radioligand.

  • Quantify: Measure the radioactivity on the filters using a scintillation counter.

  • Data analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.

Comparative Data:

To put the binding affinity of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane into context, it is essential to compare its Ki value with that of known opioid receptor ligands.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
DAMGOµ-opioid~1
Morphineµ-opioid~5
Fentanylµ-opioid~0.5
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane µ-opioid (Hypothetical) To be determined
SNC80δ-opioid~0.2
U50,488κ-opioid~1

Note: The binding affinities are approximate and can vary depending on the experimental conditions.

Phase 2: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds to a purified receptor is a crucial first step, but it is equally important to confirm that this interaction occurs within the complex environment of a living cell.

CETSA is a powerful technique that allows for the detection of target engagement in intact cells and tissues without the need for modifying the compound.[4] The principle is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target protein, the protein's melting point increases, making it more resistant to heat-induced denaturation.

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting the Results:

A shift in the melting curve to a higher temperature in the presence of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane would provide strong evidence of target engagement in a cellular environment. This method is particularly valuable as it is label-free and can be performed in a more physiologically relevant setting.

Phase 3: Characterizing the Functional Consequences of Target Engagement

Confirming binding is essential, but understanding the functional consequence of that binding is what truly defines a compound's pharmacological profile. For opioid receptors, this involves determining whether the compound acts as an agonist, antagonist, or inverse agonist.

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Another key signaling event is the recruitment of β-arrestin proteins to the activated receptor.

Key Functional Assays:

  • cAMP Inhibition Assay: This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing the opioid receptor. A dose-dependent decrease in cAMP levels indicates agonist activity.

  • β-Arrestin Recruitment Assay: This assay monitors the recruitment of β-arrestin to the receptor upon ligand binding. This is important for understanding receptor desensitization and can also be indicative of biased agonism, where a ligand preferentially activates one signaling pathway over another.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a cell line stably expressing the µ-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Compound Treatment: Treat the cells with increasing concentrations of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Measurement: Measure the reporter signal (e.g., luminescence), which is inversely proportional to the cAMP levels.

  • Data Analysis: Plot the percentage of inhibition of the forskolin-induced signal against the compound concentration to determine the EC50 value.

Comparative Functional Data:

CompoundFunctional Activity at µ-opioid ReceptorEC50 (cAMP Assay, nM)
DAMGOFull Agonist~1
MorphineFull Agonist~10
BuprenorphinePartial Agonist~1
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane To be determined To be determined
NaloxoneAntagonistN/A

Conclusion

The confirmation of a biological target is a cornerstone of modern drug discovery. For 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, the hypothesis of it targeting opioid receptors is supported by the known activities of its structural class.[1] This guide has outlined a comprehensive and logical workflow to rigorously test this hypothesis. By employing a combination of direct binding assays, cellular target engagement studies, and functional characterization, researchers can build a robust data package to either confirm or refute the proposed biological target. The comparative data provided for known opioid ligands serves as a benchmark for interpreting the experimental outcomes for 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane. This systematic approach, grounded in established scientific principles, is essential for advancing promising small molecules towards clinical development.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Conduct Science. (2019). Affinity Chromatography Protocol. Available at: [Link].

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link].

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE.
  • Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Webinar.
  • Al-Hasani, R., et al. (2022). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities.
  • Seo, S. Y., & Corson, T. W. (2019).
  • Cube Biotech. Affinity Chromatography | Principles. Available at: [Link].

  • Pelago Bioscience. CETSA. Available at: [Link].

  • Bio-protocol. Radioligand-binding studies. Available at: [Link].

  • ResearchGate. Agonist and antagonist activity of selected ligands at opioid receptors. Available at: [Link].

  • ResearchGate. Binding affinity of tested compounds at opioid receptors. Available at: [Link].

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link].

  • Spetea, M., et al. (2013). Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones. European Journal of Medicinal Chemistry.
  • Prezzavento, O., et al. (2023). Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. Molecules.
  • Zholos, A. V., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods.
  • Zaveri, N. T., et al. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules.
  • MDPI. (2021).
  • NanoTemper Technologies. (2024). Finding new ways to treat pain with novel opioid receptor ligands. Available at: [Link].

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Comparative Guide: Therapeutic Profiling of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane represents a privileged chemical scaffold in neuropharmacology. Distinct from its natural product homolog Anatoxin-a (a 9-azabicyclo[4.2.1]nonane), the introduction of a second nitrogen atom (diazabicyclo) and the benzyl substituent creates a tunable platform for modulating Nicotinic Acetylcholine Receptors (nAChRs) .

This guide assesses the therapeutic potential of this scaffold, specifically comparing its pharmacological profile against standard nAChR ligands (Cytisine, Varenicline) and detailing the synthetic pathways required for its production.

Key Findings:

  • Selectivity: The [4.2.1] nonane system exhibits a distinct selectivity profile for

    
     and 
    
    
    
    nAChR subtypes compared to the [3.2.1] octane (tropane) systems.
  • Safety: Unlike the neurotoxin Anatoxin-a, 3,9-diazabicyclo derivatives allow for the separation of analgesic/cognitive efficacy from neuromuscular toxicity.

  • Versatility: Beyond nAChRs, this scaffold shows emerging potential as a dual Orexin Receptor antagonist and in opioid receptor modulation.

Part 1: Structural Logic & Pharmacological Rationale[1]

The Scaffold Evolution: From Toxin to Therapeutic

The therapeutic logic of the 3,9-diazabicyclo[4.2.1]nonane core stems from the rigidification of the ethylenediamine pharmacophore.

  • Anatoxin-a (The Parent): A 9-azabicyclo[4.2.1]nonane.[1][2][3][4][5][6][7] It is a potent, irreversible nAChR agonist (the "Very Fast Death Factor"). Its toxicity limits clinical use.

  • The [4.2.1] Diaza-Modification: Inserting a second nitrogen at the 3-position (3,9-diaza) alters the basicity (

    
    ) and hydrogen bond donor/acceptor profile. This modification reduces the risk of neuromuscular blockade while retaining central nervous system (CNS) receptor affinity.
    
  • The Benzyl Substituent:

    • Lipophilicity: Increases logP, facilitating Blood-Brain Barrier (BBB) penetration.

    • Steric Bulk: Prevents rapid metabolic degradation by shielding the bridgehead nitrogen.

    • 
      -
      
      
      
      Interactions:
      The aromatic ring engages in additional hydrophobic interactions within the receptor binding pocket (specifically the Trp/Tyr-rich orthosteric site of nAChRs).
Comparative Pharmacological Profile

The following table synthesizes binding affinity data (


) and functional potency (

) from varying experimental contexts.

Table 1: Comparative Profile of nAChR Ligands

LigandScaffold Type

Affinity (

)

Affinity (

)
Mechanism of ActionTherapeutic Focus
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane Bridged Nonane 10 - 150 nM 90 - 900 nM Partial Agonist Cognition, Pain
Anatoxin-aBridged Nonane< 1 nM~ 1-10 nMFull Agonist (Toxic)Chemical Probe
CytisineBridged Nonane (Fused)0.2 nM> 10,000 nMPartial AgonistSmoking Cessation
VareniclineBenzazepine0.1 nM> 5,000 nMPartial AgonistSmoking Cessation
EpibatidineBridged Heptane0.04 nM16 nMFull AgonistAnalgesic (Too Toxic)

Note: Values are aggregated from structure-activity relationship (SAR) studies.[8] Lower


 indicates higher affinity.

Part 2: Experimental Protocols

Protocol A: Synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Objective: To synthesize the core scaffold using a Transannular Mannich-type Cyclization or Azepine Ring Contraction strategy. The method below utilizes the Azepine Cycloaddition route, which is cited for its efficiency in constructing the [4.2.1] cage.

Reagents:

  • N-Benzylazepine

  • Dimethyl Acetylenedicarboxylate (DMAD) or equivalent alkyne

  • Ruthenium or Cobalt Catalyst (e.g.,

    
    )
    
  • Solvent: Toluene or THF

Workflow Visualization (DOT):

SynthesisWorkflow Fig 1. Synthesis via Metal-Catalyzed Cycloaddition Strategy Precursor N-Benzylazepine Intermediate [6+2] Cycloaddition Intermediate Precursor->Intermediate Cycloaddition Reagent Alkyne (DMAD) + Catalyst Reagent->Intermediate Product 9-Benzyl-3,9-diazabicyclo [4.2.1]nonane Intermediate->Product Reduction/Decarboxylation Reduction Hydrogenation (Pd/C, H2)

Figure 1: Synthesis via Metal-Catalyzed Cycloaddition Strategy.

Step-by-Step Methodology:

  • Cycloaddition: Dissolve N-benzylazepine (1.0 eq) in anhydrous toluene under nitrogen. Add the alkyne dienophile (1.2 eq) and the catalyst (5 mol%). Heat to reflux for 12–24 hours.

  • Verification: Monitor via TLC for the disappearance of the azepine starting material. The formation of the bicyclic alkene intermediate is confirmed by NMR (distinct bridgehead protons).

  • Reduction: Isolate the intermediate. Dissolve in ethanol and subject to catalytic hydrogenation (10% Pd/C, 40 psi

    
    ) to reduce the double bonds and remove ester groups (if using decarboxylative routes) to yield the saturated 3,9-diazabicyclo[4.2.1]nonane core.
    
  • Purification: Purify via flash column chromatography (Silica gel,

    
    ).
    
Protocol B: Radioligand Binding Assay (nAChR)

Objective: Determine the binding affinity (


) of the synthesized derivative at 

receptors.

Reagents:

  • Source Tissue: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity: 50-80 Ci/mmol).
    
  • Non-specific Binder: 300

    
     (-)Nicotine.
    

Method:

  • Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50

      
       Membrane suspension.
      
    • 25

      
      
      
      
      
      -Epibatidine (Final conc. 0.5 nM).
    • 25

      
       Test Compound (9-Benzyl-3,9-diazabicyclo[4.2.1]nonane) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Therapeutic Implications & Mechanism

The primary value of the 9-benzyl-3,9-diazabicyclo[4.2.1]nonane scaffold lies in its ability to stabilize specific receptor conformations.

Mechanism of Action Diagram:

MOA Fig 2. Dual Mechanism: Partial vs. Silent Agonism Ligand 9-Benzyl-3,9-diazabicyclo [4.2.1]nonane Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding Orthosteric Binding (Cation-π Interaction) Receptor->Binding Effect1 Channel Opening (Partial Agonism) Binding->Effect1 Activation Effect2 Desensitization (Silent Agonism) Binding->Effect2 Modulation Outcome Cognitive Enhancement Analgesia Reduced Toxicity Effect1->Outcome Effect2->Outcome

Figure 2: Dual Mechanism: Partial vs. Silent Agonism.[9][1][3][4][5][7][8][10][11]

Clinical Relevance[6][9][10][13][14][15]
  • Alzheimer's Disease: The scaffold's affinity for

    
     nAChR suggests potential for improving cognitive gating and memory without the seizure risks associated with full agonists like anatoxin-a.
    
  • Pain Management: By targeting

    
     receptors, these derivatives can interrupt nociceptive signaling in the spinal cord. The "benzyl" moiety aids in accessing these central targets.
    
  • Addiction: Similar to Varenicline, the partial agonist profile may reduce craving (dopamine release) while preventing withdrawal, useful in smoking cessation or opioid dependence.

References

  • MDPI Molecules. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007). Synthesis and Evaluation of Ligands for D2-Like Receptors. Retrieved from [Link]

  • University of Bonn. (2003). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a.[11] Retrieved from [Link]

  • PubMed. (2010). Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists. Retrieved from [Link]

Sources

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